2-(4-Methoxyphenyl)thiazole-5-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJPGTVCVKDDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661675 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-82-6 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde. This heterocyclic compound, featuring a thiazole core substituted with a methoxyphenyl group and a reactive carbaldehyde moiety, is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and utility as a versatile synthetic intermediate. While experimental data for this specific isomer is limited, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust technical resource.
Introduction and Molecular Overview
This compound belongs to the family of 2-arylthiazoles, a class of heterocyclic compounds recognized for their significant biological activities. The core structure consists of a five-membered thiazole ring, containing both sulfur and nitrogen atoms, which imparts unique electronic properties and serves as a key pharmacophore in numerous therapeutic agents. The presence of the 4-methoxyphenyl group at the 2-position and a formyl (carbaldehyde) group at the 5-position makes this molecule a particularly interesting intermediate for further chemical elaboration.
The aldehyde functional group is a versatile handle for a variety of chemical transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the construction of more complex molecular architectures, making this compound a valuable precursor in the synthesis of novel compounds with potential applications in oncology, as well as in the development of anti-inflammatory and antimicrobial agents.[1][2]
Key Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 914348-82-6[2] |
| Molecular Formula | C₁₁H₉NO₂S[2] |
| Molecular Weight | 219.26 g/mol [2] |
| MDL Number | MFCD05864660[2] |
Physicochemical and Spectroscopic Properties
While experimentally determined data for this compound is not widely available in the literature, predictive models and data from closely related analogs provide valuable insights into its properties.
Table of Physicochemical Properties:
| Property | Predicted/Reported Value | Source |
| Boiling Point | 387.6 ± 48.0 °C (Predicted) | [2] |
| Density | 1.266 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 1.04 ± 0.10 (Predicted) | - |
| Storage | 2-8°C, under inert gas | [2] |
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl and thiazole rings, the methoxy group, and the aldehyde proton.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Thiazole Proton (H-4): A singlet in the aromatic region, likely around δ 8.0-8.5 ppm.
-
4-Methoxyphenyl Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the thiazole ring would appear further downfield (δ 7.8-8.2 ppm) than the protons ortho to the methoxy group (δ 6.9-7.2 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
-
Aldehyde Carbonyl Carbon (>C=O): A signal in the highly deshielded region, typically δ 185-195 ppm.
-
Thiazole Carbons (C-2, C-4, C-5): Signals in the aromatic region, with C-2 being the most downfield due to its attachment to two heteroatoms.
-
4-Methoxyphenyl Carbons: Four signals for the aromatic carbons, with the carbon bearing the methoxy group appearing at a characteristic chemical shift around δ 160 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
Infrared (IR) Spectroscopy (Anticipated): The IR spectrum will be characterized by the stretching vibrations of the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=N and C=C Stretching (Aromatic/Thiazole): Multiple bands in the 1450-1610 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.[5]
Mass Spectrometry (Anticipated): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 219, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the thiazole and methoxyphenyl moieties.
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step sequence, culminating in the formylation of the pre-formed 2-(4-methoxyphenyl)thiazole core. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocyclic systems like thiazoles.[6]
Proposed Synthetic Pathway
The overall synthetic strategy involves two key stages: the construction of the 2-arylthiazole nucleus, followed by the introduction of the carbaldehyde group at the 5-position.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Analytical Guide to 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde
This technical guide offers an in-depth exploration of the spectroscopic properties of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive profile, guiding researchers in the confirmation of synthesis and assessment of purity.
Molecular Structure and Physicochemical Properties
This compound possesses a core structure featuring a thiazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a formyl (carbaldehyde) group. This arrangement of aromatic and heterocyclic systems, along with the reactive aldehyde functionality, makes it a versatile intermediate in organic synthesis.[3]
Chemical Structure:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 914348-82-6 | [1] |
| Molecular Formula | C₁₁H₉NO₂S | [1] |
| Molecular Weight | 219.26 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Boiling Point | 387.6°C at 760 mmHg |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-withdrawing nature of the aldehyde and the aromatic systems significantly influences the chemical shifts.
Expertise & Causality: The aldehyde proton is expected to be the most downfield signal (9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy. The lone proton on the thiazole ring (H-4) is also significantly deshielded by the adjacent sulfur and nitrogen atoms and the conjugated aldehyde group, placing it around 8.5-8.8 ppm. The 4-methoxyphenyl group presents a classic AA'BB' system, appearing as two distinct doublets, a result of ortho-coupling.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~9.95 | Singlet (s) | 1H | - | Aldehyde (-CHO) |
| ~8.60 | Singlet (s) | 1H | - | Thiazole H-4 |
| ~7.90 | Doublet (d) | 2H | ~8.8 | Aromatic H-2', H-6' |
| ~7.05 | Doublet (d) | 2H | ~8.8 | Aromatic H-3', H-5' |
| ~3.88 | Singlet (s) | 3H | - | Methoxy (-OCH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments and insight into their electronic nature.
Expertise & Causality: The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing far downfield (~185 ppm). Aromatic and heterocyclic carbons resonate in the 110-170 ppm range, with carbons directly attached to heteroatoms (O, N, S) appearing further downfield.[4] The methoxy carbon gives a characteristic signal around 55 ppm.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~185.0 | C=O (Aldehyde) |
| ~168.0 | C-2 (Thiazole) |
| ~162.0 | C-4' (Ar-O) |
| ~155.0 | C-5 (Thiazole) |
| ~145.0 | C-4 (Thiazole) |
| ~129.0 | C-2', C-6' |
| ~125.0 | C-1' |
| ~114.5 | C-3', C-5' |
| ~55.5 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is dominated by absorptions from the aldehyde and aromatic moieties.
Expertise & Causality: The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde, expected around 1685 cm⁻¹. Conjugation with the thiazole ring slightly lowers this frequency from that of a typical aliphatic aldehyde. The C-O stretching of the methoxy group and various C=C and C=N stretches from the aromatic and thiazole rings provide further structural confirmation.[5][6]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic & Thiazole C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1685 | Strong | C=O Stretch (Aldehyde) |
| ~1605, ~1510 | Strong-Medium | Aromatic & Thiazole C=C and C=N Stretches |
| ~1255 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1025 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| ~835 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, serving as the final confirmation of its identity.
Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 220. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula (C₁₁H₉NO₂S) by providing a highly accurate mass measurement. Under higher energy conditions like Electron Ionization (EI), the molecular ion [M]⁺ at m/z 219 would be observed, along with characteristic fragmentation patterns, such as the loss of the formyl radical (•CHO) to give a fragment at m/z 190.
Table 5: Predicted Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₂S |
| Exact Mass | 219.0354 |
| [M]⁺ (EI) | 219 |
| [M+H]⁺ (ESI) | 220 |
Experimental Protocols and Workflows
To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are critical. The following represents a self-validating system for the characterization of this compound.
General Analytical Workflow
Caption: General workflow for spectroscopic characterization.
Step-by-Step Methodologies
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire the spectrum with a 30-degree pulse angle, a relaxation delay of at least 1 second, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy [7]
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Perform a background subtraction using a spectrum of the clean ATR crystal. Identify and label the wavenumbers of significant absorption bands.
C. High-Resolution Mass Spectrometry (HRMS) [7]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₁H₁₀NO₂S⁺.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
Foreword: The Central Role of Thiazoles and the Power of NMR
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Substituted Thiazoles
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in modern chemistry. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of applications, from blockbuster pharmaceuticals like Ritonavir to high-performance organic materials. The precise substitution pattern on the thiazole nucleus dictates its biological activity and physical properties. Consequently, the unambiguous structural elucidation of these derivatives is paramount for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. It provides an unparalleled, non-destructive window into the molecular architecture, allowing for the precise mapping of atomic connectivity and electronic environments. This guide moves beyond a simple recitation of spectral data. It is designed as a field-proven manual, explaining the causality behind spectral observations and providing robust protocols for acquiring and interpreting high-quality data. We will delve into the core principles of ¹H and ¹³C NMR as applied to substituted thiazoles, focusing on how substituent effects modulate chemical shifts and coupling constants, thereby encoding a wealth of structural information within the spectrum.
Foundational Principles: The Thiazole Ring's Electronic Landscape
To interpret the NMR spectra of substituted thiazoles, one must first appreciate the intrinsic electronic nature of the parent ring. The thiazole nucleus is numbered starting from the nitrogen atom, proceeding towards the sulfur, as illustrated below.
Caption: Standard IUPAC numbering of the thiazole ring.
The nitrogen atom at position 1 is electron-withdrawing (inductive effect), while the sulfur atom at position 3 is capable of electron donation (resonance effect). This push-pull electronic dynamic creates a distinct environment for each position:
-
C2: Positioned between two electronegative heteroatoms, C2 is the most electron-deficient carbon, and its attached proton (H2) is consequently the most deshielded.
-
C4 & C5: These positions are less electron-deficient than C2. The C5 position is generally more electron-rich than C4.
This inherent electronic distribution provides the baseline for understanding the chemical shifts in the parent molecule and predicting the changes that occur upon substitution.
¹H NMR Spectral Analysis
The proton NMR spectrum is often the first and most informative experiment performed on a novel thiazole derivative.
Chemical Shifts (δ) of Unsubstituted Thiazole
In an inert solvent like CDCl₃, the protons of the parent thiazole ring resonate at distinct, well-separated regions.
| Proton | Typical Chemical Shift (δ, ppm) | Rationale |
| H2 | 8.8 - 9.0 | Highly deshielded due to the inductive effects of adjacent N and S atoms.[1][2] |
| H4 | 7.8 - 8.0 | Deshielded by the adjacent C=N bond. |
| H5 | 7.2 - 7.4 | Generally the most upfield (shielded) of the ring protons.[1] |
The Causality of Substituent Effects
The true analytical power of ¹H NMR emerges when analyzing substituted systems. Substituents dramatically alter the electron density of the ring, leading to predictable shifts in the proton resonances. This phenomenon, known as the Substituent Chemical Shift (SCS) effect, is the key to mapping the substitution pattern.
Caption: Logical flow of substituent effects on proton chemical shifts.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) push electron density into the thiazole ring. This increased electron density shields the remaining ring protons, causing their signals to shift upfield to a lower δ value.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C(O)R) pull electron density out of the ring. This deshields the ring protons, causing them to resonate downfield at a higher δ value.
The magnitude of the shift depends on both the nature of the substituent and its position on the ring. For example, a 2-aminothiazole will show significant upfield shifts for H4 and H5 compared to the parent thiazole.
Spin-Spin Coupling Constants (J)
Coupling constants provide invaluable information about the connectivity of protons. In thiazole systems, the most diagnostic coupling is the three-bond coupling between H4 and H5.
| Coupling | Type | Typical Value (Hz) | Significance |
| ³J(H4-H5) | Vicinal | 3.0 - 5.0 Hz | Confirms the presence of adjacent protons at the C4 and C5 positions.[1] |
| ⁴J(H2-H5) | Long-range | 0.5 - 1.0 Hz | Often observed as slight broadening or a very small splitting of the H2 and H5 signals. |
The reciprocal nature of coupling is a critical concept: the splitting observed in the H4 signal due to H5 will have the exact same J-value as the splitting observed in the H5 signal due to H4.[3] This allows for confident assignment of adjacent protons.
¹³C NMR Spectral Analysis
¹³C NMR complements the ¹H data by providing direct information about the carbon skeleton. While the natural abundance of ¹³C is low (~1.1%), modern spectrometers can acquire high-quality spectra in a reasonable time.
Chemical Shifts (δ) of Unsubstituted Thiazole
The chemical shifts of the thiazole carbons reflect the same electronic principles as the protons.
| Carbon | Typical Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 154 | Highly deshielded, positioned between N and S.[4][5] |
| C4 | 142 - 145 | Deshielded by the imine nitrogen.[4][5] |
| C5 | 115 - 120 | The most shielded ring carbon, reflecting its higher electron density.[4][5] |
Substituent Effects in ¹³C NMR
The influence of substituents on ¹³C chemical shifts is often more pronounced and can be detected over a larger number of bonds compared to ¹H NMR. The same principles of shielding by EDGs and deshielding by EWGs apply.
The table below summarizes representative ¹³C chemical shift data for various substituted thiazoles, illustrating these effects.
| Substituent | Position | C2 (ppm) | C4 (ppm) | C5 (ppm) | Source |
| 2-Amino | C2 | ~168.8 | ~150.2 | ~101.9 | [4] |
| 2-Methyl | C2 | ~165.9 | ~142.1 | ~118.9 | [4] |
| 4-Phenyl | C4 | ~155.9 | ~156.4 | ~112.9 | [4] |
| 2-Amino-4-(4-fluorophenyl) | C2, C4 | ~170.6 | ~148.8 | ~101.8 | [6] |
| 2-(acetylamino)-5-nitro | C2, C5 | ~161.8 | ~157.0 | ~135.0 (approx.) | [7] |
Analysis of Table:
-
An amino group at C2 dramatically shields C5 (~101.9 ppm vs. ~115 ppm in parent thiazole), demonstrating the powerful electron-donating resonance effect.[4]
-
A phenyl group at C4 deshields C4 itself due to the inductive effect and electronic properties of the attached aromatic system.[4]
-
The effects are generally additive, although steric hindrance in highly substituted systems can lead to deviations.[8]
Experimental Protocols and Advanced Techniques
Acquiring high-quality, reproducible NMR data is foundational to accurate analysis.
Standard Sample Preparation Protocol
-
Mass Measurement: Accurately weigh 5-10 mg of the purified thiazole derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). DMSO-d₆ is excellent for compounds with exchangeable protons (e.g., -NH₂, -OH) and for overcoming solubility issues.[9]
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Filtering and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
A Robust Workflow for Structural Elucidation
For complex substituted thiazoles, a multi-spectrum approach is essential for unambiguous assignment. Two-dimensional (2D) NMR experiments are indispensable tools in the modern workflow.
Caption: Integrated workflow for unambiguous structural elucidation.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships. A cross-peak between two proton signals confirms they are spin-coupled (typically within 2-3 bonds), invaluable for identifying adjacent protons like H4 and H5.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework across heteroatoms. For example, an HMBC correlation from H5 to C4 and C2 would definitively place that proton.
By systematically applying this workflow, researchers can move from a complex set of raw spectra to a fully validated molecular structure with a high degree of confidence.
Conclusion
The ¹H and ¹³C NMR spectra of substituted thiazoles are rich with structural information. A thorough understanding of the fundamental electronic properties of the thiazole ring, combined with a systematic analysis of substituent-induced chemical shifts and spin-spin coupling constants, provides the foundation for accurate spectral interpretation. When augmented with modern 2D NMR techniques and robust experimental protocols, NMR spectroscopy becomes an indispensable tool for the research, development, and quality control of this vital class of heterocyclic compounds.
References
- 1. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-(4-Methoxyphenyl)thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword
The thiazole ring, a key heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structure of numerous pharmacologically active agents. When appended with a 4-methoxyphenyl group at the 2-position, a class of compounds emerges with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of 2-(4-methoxyphenyl)thiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, elucidates mechanisms of action, and provides detailed experimental protocols to empower further investigation and therapeutic development.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 2-(4-methoxyphenyl)thiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Mechanism of Action: Disruption of Microtubule Dynamics
Certain 4-substituted methoxybenzoyl-aryl-thiazoles, referred to as SMART compounds, have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The binding of these compounds to tubulin prevents the formation of microtubules, which are essential components of the mitotic spindle.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the 2-(4-methoxyphenyl)thiazole scaffold have revealed key features that govern anticancer potency. For instance, the introduction of a carbonyl linker and the presence of a 3,4,5-trimethoxyphenyl group at the "C" ring of the SMART compounds significantly enhances their antiproliferative activity, with IC50 values in the low nanomolar range against melanoma and prostate cancer cells.[1][2]
In Vitro Efficacy: A Summary of Cytotoxic Activity
The cytotoxic potential of various 2-(4-methoxyphenyl)thiazole derivatives has been evaluated against multiple cancer cell lines. The following table summarizes representative data.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) | Prostate Cancer | 0.7 - 1.0 | [1] |
| 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) | Melanoma | 1.8 - 2.6 | [1] |
| 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) | Various Cancer Cell Lines | 0.021 - 0.071 | [1][2] |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Leukemia (HL-60, Jurkat) | 7.5 - 8.9 µg/mL |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(4-methoxyphenyl)thiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm.[1][3]
Step-by-Step Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and various concentrations of the test compound or a known inhibitor (e.g., colchicine) as a positive control.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.
Workflow for Anticancer Activity Evaluation
Caption: Workflow for the evaluation of anticancer activity.
Anti-inflammatory Activity: Targeting the COX-2 Pathway
Chronic inflammation is a key driver of various diseases, and cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade. Several 2-(4-methoxyphenyl)thiazole derivatives have been identified as potential anti-inflammatory agents through their ability to inhibit COX-2.[4][5][6]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation. Certain thiazole derivatives have been shown to inhibit the production of PGE2 in LPS-stimulated cells without affecting the protein levels of COX-2, suggesting a direct inhibitory effect on the enzyme's activity.[4][6]
Experimental Protocol: Western Blot for COX-2 Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as COX-2, in cell lysates.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[7][8]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and stimulate them with LPS (1 µg/mL) in the presence or absence of the test compounds for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding and then incubate with a primary antibody against COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of COX-2.
COX-2 Signaling Pathway and Inhibition
Caption: The COX-2 pathway and its inhibition.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiazole derivatives, including those with a 2-(4-methoxyphenyl) substituent, have shown promising activity against a variety of bacterial and fungal strains.[8][9][10]
Spectrum of Activity
These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The specific substitutions on the thiazole ring and the methoxyphenyl moiety can significantly influence the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][11][12]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial susceptibility testing.
Synthesis of 2-(4-Methoxyphenyl)thiazole Derivatives
A common and effective method for the synthesis of the 2-arylthiazole core is the Hantzsch thiazole synthesis.
General Synthetic Protocol
Principle: This method involves the cyclocondensation of an α-haloketone with a thioamide. For 2-(4-methoxyphenyl)thiazole, 4-methoxythiobenzamide can be reacted with an appropriate α-haloketone. An alternative approach involves the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation.[7][13]
Step-by-Step Protocol (Microwave-Assisted):
-
Reactant Mixture: In a microwave-transparent vessel, combine 2-aminothiophenol and 4-methoxybenzaldehyde.
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for a short duration (e.g., 6 minutes).
-
Work-up: After cooling, the product can be purified using standard techniques such as column chromatography or recrystallization.
Conclusion and Future Directions
The 2-(4-methoxyphenyl)thiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a diverse and potent range of biological activities. The insights into their anticancer, anti-inflammatory, and antimicrobial properties, coupled with established synthetic and screening methodologies, provide a solid foundation for the development of novel therapeutics. Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to validate the therapeutic potential of these promising compounds. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
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- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanisms of Action of Thiazole-Based Compounds
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and other molecular interactions, make it a privileged structure in the design of therapeutic agents.[1][2] Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, leading to their development as anticancer, anti-inflammatory, antimicrobial, and neuroprotective drugs.[3][4] Approved medications such as the anticancer agent Dasatinib and the antiretroviral Ritonavir feature this versatile core, underscoring its clinical significance.[1][2] This guide provides a detailed exploration of the primary mechanisms through which thiazole-based compounds exert their therapeutic effects, offering insights into their molecular targets and the cellular pathways they modulate.
Anticancer Mechanisms: A Multi-pronged Assault on Malignancy
Thiazole derivatives have emerged as powerful anticancer agents that act through diverse and often overlapping mechanisms.[2][5][6] Their ability to selectively target pathways and processes critical for tumor growth and survival makes them a major focus of oncological research.
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division.[7][8] Their disruption is a clinically validated strategy for cancer therapy. Cancer cells, with their high proliferation rates, are particularly vulnerable to agents that interfere with microtubule dynamics.[8]
A significant class of thiazole-based compounds functions by inhibiting tubulin polymerization.[5][7] These agents often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[7][9] This disruption of the microtubule equilibrium blocks the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to programmed cell death (apoptosis) or mitotic catastrophe.[7][8] For example, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles showed potent cytotoxicity against a wide variety of human cancer cell lines, with the most active compounds acting through the colchicine site of tubulin.[7]
Caption: Mechanism of microtubule-targeting thiazole agents.
Table 1: Antiproliferative Activity of Selected Thiazole-Based Microtubule Inhibitors
| Compound ID | Cancer Cell Line | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| 3n (4'-ethoxyphenyl derivative) | HeLa | 0.03 nM | [7] |
| 3n (4'-ethoxyphenyl derivative) | A549 (Lung) | 0.09 nM | [7] |
| 5b (thiazole-naphthalene) | MCF-7 (Breast) | 0.48 µM | [8] |
| 6d (imidazo[2,1-b]thiazole) | A549 (Lung) | 1.08 µM | [9] |
| Conjugate 6d (tubulin polymerization) | - | 1.68 µM | [9] |
Inhibition of Protein Kinase Signaling
Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation, by phosphorylating target proteins.[10] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Thiazole derivatives have been successfully developed as potent inhibitors of both serine/threonine and tyrosine kinases.[3][10]
These inhibitors typically compete with ATP for binding within the kinase's active site. The thiazole scaffold's unique structure allows for high-affinity interactions with various protein kinases.[10] This inhibition disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are often hyperactivated in cancer.[5][11] For instance, thiazole derivatives have shown significant inhibitory effects against B-RAFV600E, a mutated kinase prevalent in melanoma.[10]
Caption: General mechanism of thiazole-based kinase inhibitors.
Modulation of Apoptotic Pathways
Beyond inducing cell cycle arrest, thiazole compounds can directly trigger apoptosis. Some derivatives have been shown to interact with key regulators of programmed cell death, such as the B-cell lymphoma 2 (Bcl-2) family of proteins.[12] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds shift the cellular balance in favor of apoptosis, leading to the elimination of cancer cells.[12] Molecular docking studies have shown that certain thiazole derivatives can bind effectively to the active sites of these regulatory proteins.[12]
Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade
Chronic inflammation is a driving factor in numerous diseases. Thiazole derivatives exhibit potent anti-inflammatory effects by targeting key enzymatic pathways involved in the inflammatory response.[13][14]
The primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13] These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. Thiazole compounds can selectively inhibit COX-2, the inducible isoform highly expressed at sites of inflammation, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[15] Additionally, some thiazole derivatives can inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, another key mediator of inflammation.[16]
Caption: Anti-inflammatory action via COX and LOX inhibition.
Antimicrobial Mechanisms: Targeting Microbial Machinery
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[17] Thiazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[18][19]
Their mechanisms are varied and target-specific:
-
Enzyme Inhibition: Docking studies suggest that thiazole compounds can inhibit essential microbial enzymes. Putative targets include E. coli MurB , an enzyme involved in peptidoglycan cell wall synthesis, and fungal 14α-lanosterol demethylase , which is critical for ergosterol biosynthesis in fungal cell membranes.[20]
-
Metabolic Pathway Disruption: The classic example is sulfathiazole, which acts as a competitive inhibitor of dihydropteroate synthase. This action blocks the synthesis of folic acid, a vitamin essential for bacterial growth and replication.[18][21]
-
Cell Membrane Permeation: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their permeation into bacterial cell membranes, leading to disruption and cell death.[19]
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Target Organism | MIC (Minimum Inhibitory Conc.) | Putative Mechanism | Reference |
| Compound 3 | S. aureus (MRSA) | 0.23-0.7 mg/mL | E. coli MurB Inhibition | [20] |
| Compound 9 | Candida albicans | 0.06-0.23 mg/mL | 14α-lanosterol demethylase Inhibition | [20] |
| Sulfathiazole | Bacteria | Varies | Folic Acid Synthesis Inhibition | [18] |
| Compound 43a | S. aureus, E. coli | 16.1 µM | Not specified | [18] |
Neuroprotective Mechanisms: A Multi-Target Approach for Neurodegeneration
Thiazole-based compounds are promising candidates for treating complex neurodegenerative conditions like Alzheimer's and Parkinson's diseases due to their ability to engage multiple pathological targets.[22][23][24]
In the context of Alzheimer's disease (AD) , thiazole derivatives have been shown to:
-
Inhibit Cholinesterases: They can block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[22][25] This action increases acetylcholine levels in the brain, a key strategy for symptomatic treatment of AD.
-
Target Pathological Protein Aggregation: Some compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein, which form the characteristic plaques and tangles found in AD brains.[22][24]
-
Inhibit Other Enzymes: Thiazoles also show inhibitory effects on other enzymes implicated in AD pathology, such as beta-secretase-1 (BACE1) and glycogen synthase kinase-3β (GSK-3β).[22][24]
For Parkinson's disease (PD) , research has highlighted the neuroprotective capabilities of thiazole sulfonamides. These compounds can protect neuronal cells from oxidative stress-induced damage, a key factor in PD pathogenesis, partly through the activation of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance.[26]
Caption: Multi-target mechanism of thiazoles in Alzheimer's Disease.
Key Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay
This assay is fundamental to confirming a compound's mechanism as a microtubule-targeting agent.[7][8]
-
Objective: To measure the inhibitory effect of a thiazole compound on the polymerization of purified tubulin into microtubules.
-
Principle: Tubulin polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) as microtubules form. An inhibitor will reduce the rate and extent of this increase.
-
Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP. Prepare serial dilutions of the test thiazole compound and a positive control (e.g., colchicine).
-
Assay Setup: In a 96-well microplate, add the tubulin solution to wells containing the buffer, test compound dilutions, and the positive control.
-
Initiation & Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the absorbance (light scatter) at 340 nm or fluorescence at defined intervals (e.g., every minute for 60 minutes) using a temperature-controlled plate reader.
-
Data Analysis: Plot the change in absorbance/fluorescence over time. The inhibitory activity is determined by comparing the polymerization curves of treated samples to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay validates the anti-inflammatory mechanism of thiazole compounds.
-
Objective: To determine the potency and selectivity of a thiazole compound in inhibiting COX-1 and COX-2 isoforms.
-
Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme catalyzes the reaction of arachidonic acid to prostaglandin G₂ (PGG₂), and its peroxidase component then reduces PGG₂ to PGH₂. This second step is monitored using a colorimetric probe that changes color upon oxidation.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD). Prepare serial dilutions of the test compound and a control inhibitor (e.g., celecoxib for COX-2).
-
Enzyme Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add the respective enzyme, heme, and the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric probe followed by arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity (Selectivity Index = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Conclusion
The thiazole scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to compounds that address a wide range of diseases through precise molecular mechanisms. From the physical disruption of the cytoskeleton in cancer cells to the targeted inhibition of enzymes in inflammatory, microbial, and neurodegenerative diseases, thiazole derivatives demonstrate a profound ability to modulate complex biological systems. The continued exploration of this chemical space, guided by a deep understanding of these mechanisms of action, holds immense promise for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
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- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]
- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
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- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Thiazole Aldehydes
Introduction
Thiazole aldehydes, a class of heterocyclic compounds, represent a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by a five-membered aromatic ring containing both sulfur and nitrogen, appended with a formyl (-CHO) group, these molecules serve as exceptionally versatile building blocks.[1][2][3] Their unique electronic architecture imparts a distinct reactivity profile, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][4][5][6] The thiazole nucleus itself is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, and anticancer properties.[7][8][9][10]
This guide provides a comprehensive exploration of the core physical and chemical characteristics of the three primary isomers: 2-thiazolecarboxaldehyde, 4-thiazolecarboxaldehyde, and 5-thiazolecarboxaldehyde. We will delve into their molecular structure, spectroscopic signatures, and characteristic reactivity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Part 1: Molecular and Electronic Structure: The Foundation of Reactivity
The inherent reactivity of a thiazole aldehyde is a direct consequence of its electronic structure. The thiazole ring is an aromatic heterocycle, with the pi-electron delocalization resulting in significant stability.[8][11] The lone pair of electrons on the sulfur atom participates in the aromatic system, influencing the electron density around the ring.[10]
Computational and experimental studies reveal a non-uniform distribution of electron density:
-
C2 Position: This carbon, situated between the electronegative nitrogen and sulfur atoms, is the most electron-deficient position, making it susceptible to nucleophilic attack and deprotonation by strong bases.[7][12]
-
C4 Position: This position is considered relatively electron-neutral.[7]
-
C5 Position: This carbon is slightly electron-rich, rendering it the preferred site for electrophilic substitution.[7][12]
The introduction of the aldehyde group, a potent electron-withdrawing substituent, further modulates this electronic landscape. It enhances the electrophilicity of the carbonyl carbon for nucleophilic addition and further deactivates the ring towards electrophilic attack, while amplifying the acidity of the C2 proton.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 1003-32-3: 5-Thiazolecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 4. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 5. CAS 10200-59-6: 2-thiazolecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. One moment, please... [archives.ijper.org]
Navigating the Chemistry of Thiazole Derivatives: A Technical Guide to Safe Handling and Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and drug development. Its derivatives exhibit a vast spectrum of biological activities, finding application as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[1][2] While the therapeutic potential of thiazole derivatives is immense, their handling and manipulation in a laboratory setting demand a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety and handling guidelines for thiazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the toxicological profiles, physical and chemical hazards, and best practices for safe handling, storage, and disposal, underpinned by the principles of causality and self-validating protocols.
Introduction: The Double-Edged Sword of Thiazole's Reactivity
The synthetic versatility and biological promiscuity of the thiazole ring are what make it so attractive in drug discovery.[3][4] However, the very features that contribute to its therapeutic efficacy—the presence of heteroatoms and a reactive aromatic system—also present potential safety challenges. A thorough understanding of the structure-activity relationship extends to a structure-hazard relationship. This guide is structured to provide not just a list of rules, but a deeper understanding of why certain precautions are necessary, empowering researchers to make informed decisions and foster a culture of safety.
Hazard Identification and Risk Assessment: Know Your Thiazole
A blanket approach to safety is insufficient. The specific hazards of a thiazole derivative are dictated by its substitution pattern. However, several general hazards are commonly associated with this class of compounds.
Toxicological Profile: Beyond Acute Effects
While many thiazole derivatives are developed for their therapeutic benefits, it's crucial to recognize their potential toxicity, especially in a research context where compounds are often novel and their full toxicological profiles are unknown.
-
Acute Toxicity: Many thiazole derivatives are classified as harmful if swallowed.[5][6] Animal studies on some derivatives have indicated that ingestion of even small quantities can be harmful or fatal.[5] High doses of certain oxothiazole derivatives have been shown to cause severe liver damage and rapid death in animal models.[7] One study on a specific thiazole derivative identified a lethal dose (LD50) of 1000 mg/kg in hamsters, leading to a category 4 classification for acute oral toxicity.[8] This study also observed significant liver and kidney damage.[8]
-
Irritation and Sensitization: Skin and eye irritation are common hazards associated with thiazole derivatives.[9] Some may also cause respiratory irritation.[9] Prolonged or repeated skin contact can lead to sensitization.
-
Chronic and Systemic Effects: The long-term effects of many thiazole derivatives are not well-documented. However, given their diverse biological activities, the potential for systemic effects should always be considered. For example, some thiazole derivatives have been shown to cause liver damage, including hypertrophy, hyperplasia, and necrosis in animal studies.[7][8]
Physical and Chemical Hazards
-
Flammability: Thiazole itself is a highly flammable liquid and vapor.[5][6][10] Many of its derivatives, particularly those with low molecular weights or volatile substituents, may also be flammable. Always keep thiazole derivatives away from heat, sparks, open flames, and other ignition sources.[6]
-
Reactivity: Thiazole derivatives can be reactive with oxidizing agents, and such contact may result in ignition.[5] It is crucial to avoid contamination with nitrates, oxidizing acids, chlorine bleaches, and other similar materials.[5]
The Hierarchy of Controls: A Proactive Approach to Safety
A robust safety program relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures.
Caption: Figure 1: The Hierarchy of Controls for managing chemical hazards.
Standard Operating Procedures: From Theory to Practice
The following sections outline detailed, step-by-step methodologies for the safe handling of thiazole derivatives.
Personal Protective Equipment (PPE): The Last Line of Defense
While higher-level controls are prioritized, appropriate PPE is mandatory when handling thiazole derivatives.[11] The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.
| Protection Level | Equipment | Purpose & Rationale |
| Primary Engineering Controls | Chemical Fume Hood | To minimize inhalation of dust, vapors, or aerosols. This is the most critical engineering control.[9] |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | To protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[9][12][13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[9][14] The suitability and durability of the glove type depend on the specific derivative and the duration of contact.[5] Always inspect gloves for integrity before use and dispose of them properly after handling.[12] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[9] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be considered.[12] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities, when engineering controls are insufficient, or if aerosols are generated.[9][12][13] |
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Thiazole Derivatives.
Safe Handling and Experimental Workflow
-
Preparation and Planning:
-
Before starting any new experiment, consult the Safety Data Sheet (SDS) for the specific thiazole derivative, if available. If an SDS is not available, extrapolate safety information from structurally similar compounds and treat the substance as hazardous.[12]
-
Develop a detailed Standard Operating Procedure (SOP) for the experiment, including a risk assessment.
-
Ensure that all necessary safety equipment, including spill kits and emergency contact information, is readily accessible.[11]
-
-
Execution:
-
Always handle thiazole derivatives within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Avoid all personal contact, including inhalation and skin contact.[5] Wear appropriate PPE at all times.
-
Use non-sparking tools and explosion-proof equipment when handling flammable thiazole derivatives.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Keep containers tightly closed when not in use.[6]
-
-
Post-Experiment:
Storage and Segregation: Preventing Unwanted Reactions
Proper storage is crucial to maintain the integrity of thiazole derivatives and prevent hazardous situations.
-
General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Flammable Derivatives: Store in approved flame-proof areas, away from heat, ignition sources, and incompatible materials like oxidizing agents.[5]
-
Segregation: Keep thiazole derivatives segregated from incompatible materials, especially strong oxidizing agents.[14]
Waste Disposal: Environmental Responsibility
All waste containing thiazole derivatives must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[5][19]
-
Waste Identification and Labeling: Clearly label all waste containers with the full chemical name and "Hazardous Waste."[14][20]
-
Segregation: Do not mix different waste streams.
-
Containerization: Use compatible, properly labeled containers for waste.[14]
-
Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[14]
Emergency Procedures: Preparedness is Key
Accidents can happen even in the most well-prepared laboratories. A clear and practiced emergency response plan is essential.
Caption: Figure 2: Emergency response workflow for common laboratory incidents.
First Aid Measures
-
Inhalation: If fumes or combustion products are inhaled, remove the individual from the contaminated area to fresh air.[5] Keep them warm and at rest. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the skin and hair with running water and soap for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[5] Ensure complete irrigation of the eye. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[6] Do not induce vomiting. Seek immediate medical attention.[6]
Conclusion: A Culture of Safety in Thiazole Chemistry
The diverse and potent biological activities of thiazole derivatives will continue to drive their exploration in drug discovery and development. By embracing a proactive and informed approach to safety, researchers can mitigate the inherent risks associated with these valuable compounds. This guide serves as a foundational resource, but it is the responsibility of every individual in the laboratory to prioritize safety through diligent planning, meticulous execution, and a commitment to continuous learning.
References
- 1. jetir.org [jetir.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. moravek.com [moravek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. csub.edu [csub.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. hmc.edu [hmc.edu]
- 18. ethz.ch [ethz.ch]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde: An Application Note and Detailed Protocol
Introduction: The Significance of the 2-Arylthiazole-5-carbaldehyde Scaffold
The 2-(4-methoxyphenyl)thiazole-5-carbaldehyde moiety is a cornerstone in the architecture of complex heterocyclic compounds that are pivotal to drug discovery and materials science. Thiazole rings are a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functional group at the 5-position serves as a versatile synthetic handle, enabling a diverse array of chemical transformations for the construction of compound libraries and the exploration of structure-activity relationships (SAR). This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a robust two-step sequence. This strategy leverages two powerful and classic name reactions in heterocyclic chemistry:
-
Hantzsch Thiazole Synthesis: Formation of the core 2-(4-methoxyphenyl)thiazole ring system.
-
Vilsmeier-Haack Reaction: Regioselective formylation of the electron-rich thiazole ring at the 5-position.
This approach ensures high yields and purity, utilizing readily available starting materials.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-(4-Methoxyphenyl)thiazole
This protocol is based on the principles of the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring from an α-haloketone (or its equivalent) and a thioamide[1][2].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Methoxythiobenzamide | 167.23 | 5.0 g | 29.9 | Starting Material |
| Bromoacetaldehyde diethyl acetal | 197.07 | 6.46 g (4.9 mL) | 32.9 | Starting Material |
| Ethanol (anhydrous) | 46.07 | 100 mL | - | Solvent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxythiobenzamide (5.0 g, 29.9 mmol) and anhydrous ethanol (100 mL).
-
Addition of Reagents: Stir the mixture at room temperature until the 4-methoxythiobenzamide is fully dissolved. To this solution, add bromoacetaldehyde diethyl acetal (6.46 g, 32.9 mmol) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.
-
Extraction: Pour the concentrated mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-(4-methoxyphenyl)thiazole as a solid.
Part 2: Synthesis of this compound
This protocol employs the Vilsmeier-Haack reaction, which is a highly effective method for the formylation of electron-rich aromatic and heterocyclic systems[3][4].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-(4-Methoxyphenyl)thiazole | 191.25 | 3.0 g | 15.7 | Starting Material |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 20 mL | - | Reagent/Solvent |
| Phosphorus oxychloride (POCl3) | 153.33 | 2.2 mL (3.6 g) | 23.5 | Reagent |
| Dichloromethane (DCM, anhydrous) | 84.93 | 30 mL | - | Solvent |
| Saturated Sodium Bicarbonate Solution | - | ~150 mL | - | Quenching/Neutralization |
Procedure:
-
Vilsmeier Reagent Formation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (2.2 mL, 23.5 mmol) dropwise to the DMF over 15-20 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Thiazole: Dissolve 2-(4-methoxyphenyl)thiazole (3.0 g, 15.7 mmol) in anhydrous dichloromethane (30 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto 100 g of crushed ice. Stir the mixture for 30 minutes.
-
Neutralization: Slowly and carefully neutralize the acidic mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. (Caution: CO2 evolution).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a solid.
Reaction Mechanisms and Scientific Rationale
Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a cyclocondensation mechanism. The thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloacetaldehyde derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The use of an acetal of bromoacetaldehyde provides a stable and easy-to-handle source of the reactive α-haloaldehyde.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl3[4]. The electron-rich 5-position of the 2-(4-methoxyphenyl)thiazole then attacks this electrophile in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde product[5]. The regioselectivity for the 5-position is due to the electronic nature of the thiazole ring, where the 5-position is the most nucleophilic carbon.
Caption: Key steps of the Vilsmeier-Haack formylation mechanism.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Analysis Technique | Expected Results |
| Appearance | Yellow to off-white solid |
| Melting Point | Dependent on purity |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.9 ppm), aromatic protons of the methoxyphenyl ring (doublets, ~7.0 and ~7.9 ppm), the thiazole proton (singlet, ~8.5 ppm), and the aldehyde proton (singlet, ~10.0 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbon (~185 ppm), thiazole ring carbons, methoxyphenyl ring carbons, and the methoxy carbon (~55 ppm). |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of C11H9NO2S (m/z = 219.04). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), C=N and C=C stretching of the rings, and C-O stretching of the methoxy group. |
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.
-
Bromoacetaldehyde diethyl acetal is a lachrymator and should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined Hantzsch thiazole synthesis and Vilsmeier-Haack formylation procedures, researchers can efficiently produce this valuable synthetic intermediate for applications in medicinal chemistry, drug development, and materials science. The provided rationale and mechanistic insights are intended to facilitate a thorough understanding of the underlying chemical principles.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
The Synthetic Versatility of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde: A Gateway to Novel Bioactive Molecules
Introduction: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in drug discovery. When functionalized with a reactive carbaldehyde group and a methoxyphenyl substituent, as in 2-(4-methoxyphenyl)thiazole-5-carbaldehyde, this heterocyclic building block becomes a powerful tool for the synthesis of a diverse array of complex molecules. The electron-donating nature of the methoxy group can influence the reactivity of the thiazole ring system, while the aldehyde functionality serves as a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides detailed application notes and protocols for the use of this compound in key organic transformations, offering researchers in medicinal chemistry and drug development a practical resource for the synthesis of novel compounds with therapeutic potential.
Core Applications and Synthetic Protocols
The aldehyde functionality of this compound is a gateway to several important classes of organic reactions. This section will detail the protocols for four such transformations: the Claisen-Schmidt Condensation, Schiff Base Formation, Knoevenagel Condensation, and the Wittig Reaction.
Claisen-Schmidt Condensation: Synthesis of Thiazolyl Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones.[2] Chalcones are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.
Reaction Principle: The reaction proceeds via the formation of an enolate from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable chalcone.
DOT Diagram: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of thiazolyl chalcones.
Detailed Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-(4-methoxyphenyl)thiazol-5-yl)prop-2-en-1-one
-
Materials:
-
This compound (1.0 eq)
-
4'-Chloroacetophenone (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, 10% aqueous solution)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and 4'-chloroacetophenone in 20 mL of ethanol.
-
To the stirred solution, add a 40% aqueous solution of NaOH (2.0 eq) dropwise at room temperature. A change in color and the formation of a precipitate may be observed.
-
Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water and stir for 20 minutes.
-
Acidify the mixture with a 10% HCl solution to a pH of ~5-6 to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.
-
Expected Results and Characterization: The thiazolyl chalcones are typically obtained as colored solids. Characterization can be performed using standard spectroscopic techniques.
| Compound Class | Representative Spectroscopic Data (Analogous Compounds) | Citation |
| Thiazolyl Chalcones | ¹H NMR (CDCl₃, δ ppm): Signals for the α,β-unsaturated ketone system typically appear as doublets in the range of 7.0-8.0 ppm with a coupling constant of ~15-16 Hz, indicative of the E-isomer. Aromatic protons will appear in the range of 6.9-8.2 ppm. ¹³C NMR (CDCl₃, δ ppm): The carbonyl carbon (C=O) signal is expected around 180-190 ppm. | [5] |
Schiff Base Formation: A Gateway to Imines with Antimicrobial Potential
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[6] Thiazole-containing Schiff bases have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][7]
Reaction Principle: The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by a small amount of acid.
DOT Diagram: Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of thiazolyl Schiff bases.
Detailed Protocol: Synthesis of (E)-N-(4-fluorobenzylidene)-2-(4-methoxyphenyl)thiazol-5-amine
-
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
To a solution of this compound in 20 mL of ethanol, add an equimolar amount of 4-fluoroaniline.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with a small amount of cold ethanol and dry to yield the pure Schiff base.
-
Expected Results and Characterization: Schiff bases are typically crystalline solids.
| Compound Class | Representative Spectroscopic Data (Analogous Compounds) | Citation |
| Thiazolyl Schiff Bases | ¹H NMR (CDCl₃, δ ppm): A characteristic singlet for the imine proton (-CH=N-) is expected in the range of 8.0-9.0 ppm. Aromatic and thiazole protons will resonate in the region of 6.8-8.5 ppm. ¹³C NMR (CDCl₃, δ ppm): The imine carbon signal appears around 160-170 ppm. | [8][9] |
Knoevenagel Condensation: Access to Electron-Deficient Alkenes
The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene group, catalyzed by a weak base.[10] This reaction is highly valuable for creating carbon-carbon double bonds and synthesizing electron-deficient alkenes, which are versatile intermediates in organic synthesis.
Reaction Principle: A weak base, such as piperidine or an ammonium salt, deprotonates the active methylene compound to form a carbanion. This carbanion then adds to the aldehyde carbonyl group. The resulting intermediate undergoes dehydration to yield the final product.
DOT Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation.
Detailed Protocol: Synthesis of 2-((2-(4-methoxyphenyl)thiazol-5-yl)methylene)malononitrile
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol
-
Piperidine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the mixture at reflux for 2 hours.
-
After cooling, the solid product that forms is collected by filtration.
-
Wash the product with cold ethanol and recrystallize from ethanol to afford the pure product.
-
Expected Results and Characterization: The products of Knoevenagel condensation are often crystalline solids.
| Compound Class | Representative Spectroscopic Data (Analogous Compounds) | Citation |
| Methylene Malononitriles | ¹H NMR (DMSO-d₆, δ ppm): A singlet for the vinyl proton is expected in the downfield region, typically > 8.0 ppm. Aromatic and thiazole protons will appear in their characteristic regions. IR (KBr, cm⁻¹): A strong absorption band for the nitrile group (C≡N) is expected around 2220 cm⁻¹. | [10][11] |
Wittig Reaction: A Classic Method for Alkene Synthesis
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[12] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond.
Reaction Principle: The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate. This intermediate then collapses to form an oxaphosphetane, which fragments to yield the alkene and a phosphine oxide byproduct.
DOT Diagram: Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction.
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-vinylthiazole
-
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium dropwise to the stirred suspension. Stir the resulting ylide solution for 1 hour at 0°C.
-
Wittig Reaction: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide for the Claisen-Schmidt condensation, Schiff base formation, Knoevenagel condensation, and Wittig reaction provide a solid foundation for researchers to explore the synthesis of novel thiazole derivatives. Given the established biological importance of the thiazole nucleus and the classes of compounds synthesized (chalcones, Schiff bases, etc.), the products derived from these reactions are promising candidates for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases.[3][7] Further exploration of the reaction scope and the biological evaluation of the resulting compound libraries will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities | MDPI [mdpi.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 8. jocpr.com [jocpr.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application of thiazole derivatives in medicinal chemistry as building blocks.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it an indispensable building block in the design and synthesis of a vast array of therapeutic agents.[3][4] From naturally occurring vitamins like thiamine (Vitamin B1) to blockbuster synthetic drugs, the thiazole moiety is a recurring motif in molecules that combat a wide spectrum of diseases.[5][6] This versatility stems from the ring's ability to engage in various biological interactions, its metabolic stability, and the relative ease with which it can be synthesized and functionalized.[2][7] These application notes provide an in-depth guide to the strategic use of thiazole derivatives as building blocks in drug discovery, offering detailed synthetic protocols and insights into their diverse pharmacological applications.
Physicochemical Properties and Strategic Importance
The thiazole ring's utility in medicinal chemistry is deeply rooted in its distinct physicochemical characteristics. It is a planar, aromatic system with a dipole moment of 1.61D.[2][4] The presence of both a sulfur atom, which can act as a hydrogen bond acceptor, and a nitrogen atom, which can also accept hydrogen bonds and be protonated, allows for diverse interactions with biological targets.[8][9] The electron distribution within the ring makes the C2 position susceptible to nucleophilic attack, while electrophilic substitution generally occurs at the C5 position.[8] This predictable reactivity provides a roadmap for medicinal chemists to strategically introduce various substituents to modulate a compound's pharmacological profile.[3][4]
A Spectrum of Biological Activities: Thiazole in Action
Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as successful drugs across numerous therapeutic areas.[1][5][10]
| Therapeutic Area | Examples of Thiazole-Containing Drugs | Primary Mechanism of Action (where applicable) |
| Antimicrobial | Sulfathiazole, Cefixime, Aztreonam | Inhibition of dihydropteroate synthase (Sulfathiazole); Inhibition of bacterial cell wall synthesis (Cephalosporins, Monobactams) |
| Antifungal | Abafungin, Ravuconazole | Inhibition of fungal ergosterol biosynthesis |
| Antiviral | Ritonavir | HIV protease inhibitor |
| Anticancer | Dasatinib, Tiazofurin | Kinase inhibitor (Dasatinib); IMP dehydrogenase inhibitor (Tiazofurin) |
| Anti-inflammatory | Meloxicam, Fentiazac | Non-steroidal anti-inflammatory drugs (NSAIDs), COX inhibitors |
| Antidiabetic | Pioglitazone (contains a thiazolidinedione ring) | Peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist |
| Anticonvulsant | Various experimental derivatives | Modulation of ion channels or neurotransmitter receptors |
| Antiparasitic | Nitazoxanide | Inhibition of pyruvate:ferredoxin oxidoreductase |
This table provides a representative, non-exhaustive list of thiazole-containing drugs and their associated activities.
The ability to readily modify the substituents at the 2, 4, and 5-positions of the thiazole ring allows for the fine-tuning of a molecule's activity against a specific target and its overall pharmacokinetic properties.[3]
Synthetic Protocols: Constructing the Thiazole Core
The construction of the thiazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The Hantzsch and Cook-Heilbron syntheses are two of the most classical and widely employed methods.
Hantzsch Thiazole Synthesis
This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide (or thiourea).[11][12] It is a robust and high-yielding reaction that allows for the synthesis of a wide variety of substituted thiazoles.[13]
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).[12]
-
Add methanol or ethanol (5 mL) and a magnetic stir bar.[12]
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 100°C) for 30 minutes.[12]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[12]
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This will neutralize any hydrobromic acid formed during the reaction and precipitate the product.[12]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[12]
-
Wash the filter cake with cold deionized water to remove any remaining inorganic salts.[12]
-
Allow the product to air dry or dry in a desiccator. The crude product is often pure enough for characterization.[12]
Causality Behind Experimental Choices:
-
Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the limiting reagent, 2-bromoacetophenone.
-
Heating: The reaction is heated to increase the rate of the SN2 and subsequent cyclization and dehydration steps.
-
Base Workup: The sodium carbonate solution neutralizes the acidic byproduct (HBr), preventing potential side reactions and facilitating the precipitation of the free base form of the 2-aminothiazole product.
Cook-Heilbron Thiazole Synthesis
This synthesis provides access to 5-aminothiazole derivatives through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents under mild conditions.[11][14]
Protocol 2: Synthesis of a 5-Amino-2-mercaptothiazole Derivative
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide (CS₂)
-
A suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, sodium ethoxide) - optional, depending on the substrate
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
Dissolve the α-aminonitrile (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) to the stirred solution.
-
If required, add a base (1.0 eq) to facilitate the reaction.
-
Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Mild Conditions: The Cook-Heilbron synthesis is often performed at or below room temperature, which is advantageous for substrates that may be sensitive to heat.[14]
-
Carbon Disulfide as a Reagent: Carbon disulfide serves as the source of the C2 and S1 atoms of the thiazole ring, leading to the formation of a 2-mercaptothiazole derivative.[14]
Advanced Applications and Future Directions
The thiazole scaffold continues to be a focal point of innovation in drug discovery. Its application has expanded beyond traditional therapeutic areas into the realm of targeted therapies. For instance, thiazole derivatives are being extensively investigated as inhibitors of protein kinases, which are crucial targets in oncology. The ability of the thiazole ring to fit into the ATP-binding pocket of kinases and form key hydrogen bonds makes it an ideal framework for designing potent and selective inhibitors.
Furthermore, thiazole-containing compounds are being explored as modulators of protein-protein interactions and as agents targeting epigenetic modifications. The ongoing development of novel synthetic methodologies, including microwave-assisted and one-pot multi-component reactions, is further accelerating the discovery of new thiazole-based drug candidates.[15]
Visualizations
General Structure of a Thiazole-Containing Drug
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Agents from Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazole Scaffold - A Privileged Motif in Oncology
The landscape of cancer therapy is in constant evolution, driven by the urgent need for more selective and effective treatments.[1][2] Within the vast realm of medicinal chemistry, heterocyclic compounds are of paramount importance, and the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold".[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents.[3] Several clinically successful anticancer drugs, such as the tyrosine kinase inhibitors Dasatinib and Dabrafenib , feature a thiazole core, underscoring the scaffold's therapeutic relevance.[4][5]
Thiazole derivatives exert their anticancer effects through diverse mechanisms of action. These include the induction of apoptosis (programmed cell death), disruption of microtubule polymerization leading to cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1] Furthermore, they have been shown to target critical enzymes like topoisomerases and histone deacetylases (HDACs).[1] This versatility provides a rich foundation for the development of targeted cancer therapies with potentially improved efficacy and reduced side effects.[2]
This comprehensive guide provides detailed, field-proven protocols and application notes for the synthesis, characterization, and biological evaluation of novel anticancer agents based on the thiazole scaffold. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field of drug discovery.
I. Synthesis of Thiazole-Based Anticancer Agents: A Representative Protocol
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring and is widely employed in the synthesis of anticancer derivatives.[1][6] This method typically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a thiosemicarbazone.[6][7] The following protocol details the synthesis of a 2-amino-4-arylthiazole derivative, a common core structure in many potent anticancer agents.[1][8][9]
Protocol 1: Synthesis of 2-amino-4-phenylthiazole
This protocol is based on the classic Hantzsch reaction, a reliable and high-yielding method for the synthesis of 2-aminothiazoles.[1][9]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Ammonium hydroxide solution
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle or steam bath
-
Magnetic stirrer
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Causality behind Experimental Choice: The stoichiometry ensures a sufficient amount of the thiourea nucleophile to react with the in situ generated α-iodoacetophenone. Iodine acts as both a reactant and a catalyst in the formation of the α-haloketone intermediate.
-
-
Reaction: Gently heat the mixture on a steam bath or in a heating mantle with continuous stirring. The reaction mixture will become a dark, viscous liquid. Continue heating overnight (approximately 12-16 hours).
-
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Add 100 mL of diethyl ether and stir vigorously to extract any unreacted acetophenone and iodine.
-
Isolation of the Intermediate: Carefully decant the ether layer. The crude product will remain as a solid residue.
-
Purification: To the residue, add 150 mL of boiling water and stir to dissolve the product and separate it from elemental sulfur. Filter the hot solution to remove any insoluble impurities.
-
Precipitation of the Product: Cool the filtrate in an ice bath. Slowly add ammonium hydroxide solution with stirring until the solution becomes basic (pH ~8-9). The 2-amino-4-phenylthiazole will precipitate as a solid.
-
Self-Validating System: The formation of a precipitate upon basification is a key indicator of successful product formation, as the free amine is less soluble in water than its salt form.
-
-
Final Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and allow it to air dry. The product can be further purified by recrystallization from ethanol if necessary.
Characterization: The identity and purity of the synthesized 2-amino-4-phenylthiazole should be confirmed by standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[10]
II. Biological Evaluation of Thiazole Anticancer Agents
Once a library of thiazole derivatives is synthesized, a systematic biological evaluation is crucial to identify lead compounds. This typically involves a tiered approach, starting with in vitro cytotoxicity screening, followed by more detailed mechanistic studies such as cell cycle analysis and apoptosis induction assays.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Multi-well spectrophotometer (ELISA reader)
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA, and resuspend them in a complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 4 hours.
-
Causality behind Experimental Choice: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of thiazole derivatives on cell cycle progression. Many anticancer agents induce cell cycle arrest at specific phases (G1, S, or G2/M).[1][10]
Materials:
-
Cancer cells treated with the thiazole compound of interest
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Seed cells in a 6-well plate and treat them with the desired concentration of the thiazole compound for 24-48 hours. Harvest both adherent and floating cells, and wash them with cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Causality behind Experimental Choice: Ethanol fixation permeabilizes the cell membrane, allowing the PI to enter and stain the cellular DNA. It also preserves the cellular morphology.
-
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Self-Validating System: RNase A is crucial to degrade any RNA in the cells, ensuring that the PI staining is specific to the DNA content.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][12][13]
Materials:
-
Cancer cells treated with the thiazole compound of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Treat cells with the thiazole compound as described for the cell cycle analysis. Harvest all cells (adherent and floating) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Causality behind Experimental Choice: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. PI is a nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
III. Visualizing the Drug Development Workflow and Mechanism of Action
Workflow for Thiazole-Based Anticancer Drug Discovery
The following diagram illustrates the general workflow from the synthesis of thiazole derivatives to their biological evaluation.
Caption: A generalized workflow for the discovery of thiazole-based anticancer agents.
Mechanism of Action: Dasatinib Signaling Pathway
Dasatinib is a multi-targeted tyrosine kinase inhibitor that targets several kinases, with a primary action against the BCR-ABL kinase.[9] The following diagram illustrates its mechanism of action.
Caption: Simplified signaling pathway showing the mechanism of action of Dasatinib.
IV. Data Presentation: Structure-Activity Relationship (SAR) Analysis
The systematic modification of the thiazole scaffold and the evaluation of the resulting analogues' biological activities are crucial for establishing a Structure-Activity Relationship (SAR). This analysis guides the rational design of more potent and selective anticancer agents.
The following table presents a hypothetical SAR study for a series of 2-amino-4-arylthiazole derivatives, illustrating how different substituents on the aryl ring can influence their anticancer activity against the MCF-7 breast cancer cell line.
| Compound ID | R Group (at para-position of aryl ring) | Structure | IC₅₀ (µM) against MCF-7 | Notes |
| 1a | -H | 15.2 | Baseline activity | |
| 1b | -OCH₃ | 8.5 | Electron-donating group enhances activity | |
| 1c | -Cl | 5.1 | Electron-withdrawing group significantly improves activity | |
| 1d | -NO₂ | 2.3 | Strong electron-withdrawing group leads to the highest potency | |
| 1e | -CH₃ | 12.8 | Weak electron-donating group shows slight improvement |
Data is hypothetical and for illustrative purposes only.
The SAR from this table suggests that electron-withdrawing substituents at the para-position of the 4-aryl ring are favorable for the anticancer activity of this series of thiazole derivatives against the MCF-7 cell line. This insight can be used to guide the synthesis of the next generation of compounds with potentially even greater potency.
V. Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel anticancer agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity. The protocols and application notes provided in this guide offer a robust framework for researchers to synthesize and evaluate new thiazole-based compounds.
Future research in this area will likely focus on the development of thiazole derivatives that can overcome drug resistance, a major challenge in cancer therapy. Furthermore, the conjugation of thiazole moieties to other pharmacophores or targeting ligands could lead to the development of highly specific and potent anticancer drugs with improved therapeutic indices. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery and optimization of the next generation of thiazole-based cancer therapeutics.
References
- 1. jpionline.org [jpionline.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial and Antifungal Applications of Synthetic Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Its derivatives have demonstrated significant potential as antimicrobial and antifungal agents, addressing the urgent global need for new therapeutics to combat rising drug resistance.[4][5] This guide provides an in-depth exploration of the mechanisms, synthesis, and evaluation of synthetic thiazoles. It offers detailed, field-proven protocols for their synthesis and microbiological assessment, designed to equip researchers with the practical knowledge required for advancing the development of novel thiazole-based anti-infective agents.
Introduction: The Thiazole Scaffold in Anti-Infective Research
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[6] It is a key component of vitamin B1 (thiamine) and the penicillin antibiotic core, highlighting its fundamental role in biological processes and therapeutic interventions.[1][2] Synthetic thiazole derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][6]
The antimicrobial efficacy of thiazoles stems from their ability to interact with various biological targets in microbial cells. Their structural versatility allows for extensive chemical modification, enabling the fine-tuning of their activity, selectivity, and pharmacokinetic properties. This adaptability makes them prime candidates for structure-activity relationship (SAR) studies aimed at developing potent and specific antimicrobial agents.[7][8]
Mechanisms of Antimicrobial and Antifungal Action
Synthetic thiazoles exert their effects through diverse mechanisms, often depending on the specific substitutions on the core ring structure.
Antibacterial Mechanisms
-
Enzyme Inhibition: A primary mechanism involves the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives are potential inhibitors of β-ketoacyl-acyl-carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid biosynthesis, thereby halting bacterial growth.[7][9]
-
Quorum Sensing (QS) Inhibition: Thiazoles can act as anti-virulence agents by disrupting bacterial communication. Certain derivatives have been shown to inhibit the Staphylococcus aureus accessory gene regulator (agr) system and the Pseudomonas aeruginosa LasB system.[10][11][12] By blocking QS, these compounds can reduce the production of toxins and biofilm formation without exerting direct bactericidal pressure, which may slow the development of resistance.[10][13][14]
Antifungal Mechanisms
-
Ergosterol Biosynthesis Inhibition: Similar to widely used azole antifungals, many thiazole derivatives function by disrupting the fungal cell membrane.[15] They inhibit the cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is critical for converting lanosterol to ergosterol.[15][16][17] The depletion of ergosterol and accumulation of toxic sterol intermediates compromise membrane integrity, leading to fungal cell death.[18][19]
-
Cell Wall Disruption: Some studies suggest that thiazole derivatives may also interfere with the synthesis of the fungal cell wall, a structure essential for osmotic stability and cell integrity.[20][21]
Application Note 1: Synthesis of a Model Antimicrobial Thiazole
Principle: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most fundamental and widely used method for constructing the thiazole ring.[9][22] It involves the cyclocondensation reaction between an α-halocarbonyl compound (e.g., an α-bromoketone) and a thioamide-containing compound, such as thiourea or thiosemicarbazide.[23][24] This one-pot reaction is efficient and versatile, allowing for the creation of a diverse library of substituted thiazoles.[23][25]
Workflow for Hantzsch Thiazole Synthesis
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and anti-quorum sensing activities of a substituted thiazole derivative against methicillin-resistant Staphylococcus aureus and other multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A thiadiazole reduces the virulence of Xanthomonas oryzae pv. oryzae by inhibiting the histidine utilization pathway and quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 16. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jchemrev.com [jchemrev.com]
- 23. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 24. chemhelpasap.com [chemhelpasap.com]
- 25. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Synthesis of Thiazole-Based c-Met Kinase Inhibitors
Abstract
The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology. Its dysregulation is a key driver of tumor growth, invasion, and metastasis in numerous human cancers.[1][2] This guide provides a detailed protocol for the synthesis of c-Met kinase inhibitors built upon a thiazole scaffold, a privileged heterocyclic motif in medicinal chemistry known for its ability to form key interactions within kinase ATP-binding sites.[3][4] We will detail a robust and versatile synthetic route, focusing on the foundational Hantzsch thiazole synthesis, followed by functionalization to yield potent inhibitors. This document explains the causal logic behind experimental choices, provides self-validating characterization checkpoints, and is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
The Rationale: Targeting the c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and activates its intracellular tyrosine kinase domain.[5][6] This event triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cellular proliferation, survival, motility, and invasion.[1][7] In many cancers, aberrant c-Met activation—through overexpression, mutation, or gene amplification—leads to uncontrolled signaling, promoting aggressive tumor behavior.[5][8] Therefore, small molecule inhibitors that block the c-Met kinase's ability to phosphorylate substrates are a potent therapeutic strategy.[9][10]
The following diagram illustrates the pivotal role of c-Met in oncogenic signaling, providing the justification for its inhibition.
Caption: The c-Met signaling cascade initiated by HGF binding.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
Our strategy centers on the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole core.[11][12] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[13]
Causality: We select the Hantzsch synthesis for several key reasons:
-
High Yields: The reaction is known to be efficient and generally produces high yields of the desired thiazole product.[13][14]
-
Versatility: It accommodates a wide range of substituents on both the α-haloketone and thioamide, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Simplicity: The reaction is typically straightforward to perform under mild conditions.[13]
The general workflow for synthesizing a final inhibitor product is outlined below.
Caption: General workflow for the synthesis and validation of a thiazole-based inhibitor.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative thiazole-based c-Met inhibitor, starting with the formation of a 2-amino-4-phenylthiazole core.
Safety First: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[15][16] α-haloketones are lachrymatory and corrosive; handle with extreme care.[17] All chemical waste must be disposed of according to institutional guidelines.[18]
Part A: Synthesis of 2-amino-4-phenylthiazole (Thiazole Core)
This step utilizes the Hantzsch synthesis to create the foundational building block.[12][13]
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Vol |
|---|---|---|---|---|
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 10.0 | 1.99 g |
| Thiourea | CH₄N₂S | 76.12 | 15.0 | 1.14 g |
| Methanol | CH₃OH | 32.04 | - | 20 mL |
| 5% Sodium Carbonate | Na₂CO₃ | 105.99 | - | 40 mL |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (10.0 mmol, 1.99 g) and thiourea (15.0 mmol, 1.14 g).
-
Rationale: A slight excess of the thioamide is used to ensure complete consumption of the limiting α-haloketone.
-
-
Solvent Addition: Add methanol (20 mL) to the flask.
-
Rationale: Methanol is an excellent solvent for both reactants and facilitates the reaction at a moderate temperature.
-
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes.
-
Rationale: Heating provides the necessary activation energy for the SN2 and subsequent cyclization steps. TLC allows for the visualization of the consumption of starting material and the formation of the product spot.
-
-
Cooling & Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution. Stir for 15 minutes. A solid precipitate should form.
-
Rationale: The sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, which aids in the precipitation of the free-base product.[13]
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Allow the collected solid to air-dry on the filter, then transfer it to a watch glass and dry further in a vacuum oven at 40 °C to a constant weight. The crude product is often pure enough for the next step.
Part B: Amide Coupling to Synthesize Final Inhibitor
This step attaches a functional side chain to the thiazole core, a common strategy for tuning inhibitor potency and selectivity.[3][19] Here, we couple the synthesized 2-aminothiazole with 3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid.
Reagents & Materials:
| Reagent | Mmol | Mass/Vol |
|---|---|---|
| 2-amino-4-phenylthiazole | 5.0 | 0.88 g |
| 3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid | 5.0 | 1.30 g |
| HATU (Coupling Agent) | 6.0 | 2.28 g |
| DIPEA (Base) | 12.5 | 2.18 mL |
| Anhydrous DMF (Solvent) | - | 25 mL |
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (5.0 mmol, 1.30 g) and 2-amino-4-phenylthiazole (5.0 mmol, 0.88 g) in anhydrous N,N-Dimethylformamide (DMF, 25 mL).
-
Rationale: Anhydrous conditions are critical as water can hydrolyze the activated ester intermediate, reducing the yield. DMF is a polar aprotic solvent that effectively dissolves all reactants.
-
-
Activation: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (6.0 mmol, 2.28 g) to the solution and stir for 10 minutes at room temperature.
-
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
-
-
Coupling: Add N,N-Diisopropylethylamine (DIPEA) (12.5 mmol, 2.18 mL) dropwise to the mixture. Let the reaction stir at room temperature for 4-6 hours, monitoring by TLC.
-
Rationale: DIPEA is a non-nucleophilic organic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
-
-
Work-up: Upon completion, pour the reaction mixture into 150 mL of cold water. A precipitate will form. Stir for 30 minutes.
-
Isolation: Collect the crude product by vacuum filtration, washing with water.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol to elute the pure product.
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum.
Characterization and Validation
A self-validating protocol requires rigorous confirmation of the product's identity, purity, and biological activity.
Structural and Purity Analysis
| Technique | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Structural elucidation | The spectra should show characteristic peaks corresponding to all protons and carbons in the expected structure, with correct integrations and chemical shifts. |
| LC-MS | Purity and Mass Verification | A single major peak in the liquid chromatography trace (purity >95%) with a mass spectrum showing the correct [M+H]⁺ ion for the target molecule.[20] |
| HPLC | Quantitative Purity Assessment | High-Performance Liquid Chromatography provides precise quantification of product purity.[21] |
Biological Validation: Target Engagement and Potency
Confirmation that the synthesized compound inhibits the intended target is paramount.
-
In Vitro c-Met Enzymatic Assay: The inhibitory potency of the compound is determined by measuring its effect on c-Met kinase activity. This is typically done using a luminescence-based assay that quantifies ATP consumption. The result is expressed as the IC₅₀ , the concentration of the inhibitor required to reduce enzyme activity by 50%.[22]
-
Biophysical Confirmation (Optional but Recommended): Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to confirm direct physical binding of the compound to the c-Met protein and determine the binding affinity (K_d).[23][24]
Example Biological Data: The table below shows hypothetical IC₅₀ values for a small series of analogs, illustrating how structural modifications can impact potency. Such data is crucial for guiding SAR and optimizing lead compounds.[22][25]
| Compound ID | R Group on Phenyl Ring | c-Met IC₅₀ (nM) |
| INH-001 | -H | 55.2 |
| INH-002 | 4-Fluoro | 25.8 |
| INH-003 | 4-Chloro | 17.6 |
| INH-004 | 4-Methyl | 89.1 |
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. csub.edu [csub.edu]
- 16. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 19. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. agilent.com [agilent.com]
- 22. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Application Note: A Multi-Faceted Approach to Characterizing Thiazole-Based Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Dynamic Cytoskeleton
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant state of flux, known as dynamic instability, is critical for essential cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape.[1][2] This dynamic nature makes tubulin a prime target for anticancer drug development.[2] Small molecules that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[3][4]
Thiazole-containing compounds have emerged as a promising class of tubulin polymerization inhibitors.[5][6][7] Many of these agents, similar to the natural product colchicine, bind to a specific site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules and thereby destabilizing the entire network.[4][6][8] This application note provides a comprehensive, multi-step workflow to identify and characterize novel thiazole-based tubulin polymerization inhibitors, from initial in vitro screening to cellular validation of their mechanism of action.
Guiding Principle: A Stepwise Validation Workflow
A robust investigation into a novel tubulin inhibitor requires a tiered approach. We begin with a high-throughput biochemical assay to identify direct inhibitors of tubulin polymerization. Promising candidates are then subjected to mechanistic assays to confirm their binding site. Finally, cell-based assays are employed to validate the compound's effect on the microtubule network in a physiological context and to confirm the anticipated downstream cellular consequences, such as cell cycle arrest.
Part 1: Primary Screening via In Vitro Tubulin Polymerization Assay
The foundational experiment to identify compounds that directly interact with tubulin is the in vitro polymerization assay. This method monitors the assembly of purified tubulin into microtubules in real-time.
Principle of the Assay
The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye that preferentially binds to the polymerized form.[1][9] In the presence of Guanosine-5'-triphosphate (GTP) and at 37°C, tubulin dimers assemble in a characteristic three-phase process: a slow nucleation phase, a rapid elongation phase, and a steady-state plateau.[1][9] Inhibitors of polymerization, such as thiazole compounds that bind to the colchicine site, will reduce the rate and extent of this fluorescence increase.[1][10]
Protocol 1: Fluorescence-Based Tubulin Polymerization Inhibition Assay
This protocol is optimized for a 96-well plate format, suitable for screening multiple compounds and concentrations.[9][11]
Materials:
-
Lyophilized >99% pure tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[12]
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI or a commercial reporter dye)[12]
-
Test Thiazole Compounds (dissolved in 100% DMSO)
-
Positive Control: Nocodazole or Colchicine (known polymerization inhibitors)
-
Negative Control: Paclitaxel (known polymerization enhancer/stabilizer)
-
Vehicle Control: 100% DMSO
-
Black, flat-bottom 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL.
-
Prepare the Tubulin Reaction Mix on ice. For a final tubulin concentration of 2 mg/mL, combine General Tubulin Buffer, GTP (to 1 mM final), glycerol (to 15% final), and the fluorescent reporter as per the manufacturer's instructions.[1][12] Finally, add the 10 mg/mL tubulin stock to achieve a 2.5x working concentration (e.g., 5 mg/mL). Keep on ice.
-
-
Compound Plating:
-
Prepare serial dilutions of your thiazole test compounds in DMSO. Create 10x final concentration stocks in General Tubulin Buffer.
-
Add 5 µL of the 10x test compound, controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel), or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[1]
-
-
Initiation and Measurement:
-
Set the plate reader to 37°C. Configure for kinetic reading with excitation/emission wavelengths appropriate for the fluorescent reporter, reading every 60 seconds for 60-90 minutes.
-
To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the total volume to 50 µL and the final tubulin concentration to 2 mg/mL.[1][9][11] Mix gently by pipetting.
-
Immediately place the plate in the reader and begin data acquisition.
-
Data Analysis & Interpretation:
The output will be a set of sigmoidal curves representing fluorescence intensity over time.[1]
-
Vehicle Control: Should show a robust sigmoidal curve.
-
Inhibitor Control (Nocodazole): Should show a significantly flattened curve, indicating low polymerization.
-
Enhancer Control (Paclitaxel): May show a faster and higher polymerization curve.
-
Test Compounds: Inhibitory compounds will decrease the slope of the elongation phase and/or the final plateau height in a concentration-dependent manner.
Calculate the rate of polymerization (Vmax) and the maximum level of polymerization (Fmax). Plot the percent inhibition (relative to the vehicle control) against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).[10]
| Parameter | Vehicle Control | Inhibitor (e.g., Compound 2e) |
| Tubulin Conc. | 2 mg/mL | 2 mg/mL |
| Compound Conc. | 0 (DMSO) | 7.78 µM |
| Result | Full Polymerization | Significant Inhibition |
| Example IC₅₀ | N/A | 7.78 µM[5] |
| Table 1: Example Data from Tubulin Polymerization Assay. |
Part 2: Cellular Validation of Microtubule Disruption
While the in vitro assay confirms direct inhibition of tubulin, it is crucial to demonstrate that the compound affects the microtubule network within cancer cells and induces the expected downstream biological effects.[13]
Protocol 2: Immunofluorescence Staining of the Microtubule Network
This technique allows for the direct visualization of the microtubule cytoskeleton, revealing the impact of the thiazole compound.[2][4]
Principle of the Assay:
Cells are treated with the test compound, then fixed and permeabilized. A primary antibody specific to α-tubulin is used to label the microtubule network.[2] A secondary antibody conjugated to a fluorophore binds to the primary antibody, allowing the network to be visualized with a fluorescence microscope.[2] Inhibitors will cause a diffuse, fragmented microtubule pattern compared to the well-defined filamentous network in control cells.[14]
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, MCF-7) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiazole compound (and vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.[2]
-
Primary Antibody: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.[2][12]
-
Secondary Antibody: Wash cells three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.[2][12]
-
-
Mounting and Imaging:
Expected Results:
-
Vehicle-treated cells: Will display a dense, well-organized network of long microtubule filaments extending throughout the cytoplasm.
-
Thiazole-treated cells: Will show a sparse, disorganized microtubule network, with diffuse tubulin staining and a lack of clear filaments, indicative of depolymerization.[14]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Disruption of the mitotic spindle should prevent cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3][7] This arrest can be quantified using flow cytometry.
Principle of the Assay:
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[3] The fluorescence intensity of PI in a stained cell is therefore directly proportional to its DNA content.[3] By analyzing a population of cells, one can distinguish between cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[3] Treatment with a tubulin inhibitor is expected to increase the percentage of cells in the G2/M phase.[3][16]
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cancer cells in multi-well plates and treat with the thiazole compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells. Transfer to a conical tube.[3]
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and generate a histogram of PI fluorescence intensity.
-
Quantify the percentage of cells in the G1, S, and G2/M peaks.
-
Data Analysis & Interpretation:
Compare the cell cycle profiles of treated versus untreated cells. A successful tubulin polymerization inhibitor will cause a significant, dose-dependent increase in the population of cells in the G2/M phase, with a corresponding decrease in the G1 population.[7]
| Treatment Group | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65% | 15% | 20% |
| Thiazole Compound (1 µM) | 30% | 10% | 60% |
| Thiazole Compound (5 µM) | 15% | 5% | 80% |
| Table 2: Representative Cell Cycle Analysis Data. |
Conclusion
The described workflow provides a robust framework for the preclinical evaluation of novel thiazole-based tubulin polymerization inhibitors. By combining direct biochemical assays with functional cellular validation, researchers can confidently identify potent inhibitors, visualize their impact on the cellular machinery, and quantify their downstream effects on cell cycle progression. This multi-faceted approach is essential for advancing promising compounds through the drug discovery pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. maxanim.com [maxanim.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for the quantification of thiazole derivatives.
An Application Guide to the Quantitative Analysis of Thiazole Derivatives
Introduction: The Analytical Imperative for Thiazole Derivatives
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are the active moieties in a vast array of pharmaceuticals, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive agents.[1][3] Beyond medicine, they find applications as dyes, corrosion inhibitors, and agricultural chemicals. This widespread use necessitates robust, accurate, and reliable analytical methods to quantify these compounds.
For professionals in drug development and quality control, precise quantification is not merely a procedural step; it is fundamental to ensuring safety, efficacy, and consistency. Whether determining the purity of an Active Pharmaceutical Ingredient (API), studying its pharmacokinetic profile in biological matrices, or monitoring for trace-level impurities, the choice of analytical technique is a critical decision that dictates the quality and validity of the resulting data.[4][5]
This guide provides a detailed exploration of the principal analytical techniques for the quantification of thiazole derivatives. Moving beyond simple procedural lists, it delves into the causality behind experimental choices, offers field-proven protocols, and grounds its recommendations in authoritative standards, providing researchers with a comprehensive resource for method development and validation.
Part 1: Strategic Selection of an Analytical Technique
The successful quantification of a thiazole derivative begins with selecting the most appropriate analytical tool. This choice is governed by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific objective of the analysis (e.g., potency assay vs. trace-level impurity detection).
Key Molecular Considerations:
-
Polarity & Solubility: The majority of thiazole-based drugs are amenable to reversed-phase liquid chromatography due to their moderate polarity.
-
Volatility & Thermal Stability: Volatile and thermally stable thiazole derivatives can be analyzed by Gas Chromatography (GC), while thermally labile compounds require Liquid Chromatography (LC).[6][7]
-
UV Chromophore: The aromatic thiazole ring typically provides strong UV absorbance, making HPLC with UV detection a primary technique for purity and assay testing.[8] The specific wavelength (λ_max) for detection depends on the full molecular structure.[9]
-
Ionization Potential: For mass spectrometry, the ability of the molecule to accept a charge (protonation or deprotonation) is crucial. The presence of basic nitrogen atoms in the thiazole ring often makes it an excellent candidate for positive-ion electrospray ionization (ESI).
The following decision-making workflow provides a logical pathway for technique selection.
Caption: Decision workflow for selecting the appropriate analytical technique.
Part 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for the analysis of thiazole derivatives in pharmaceutical quality control settings. Its versatility, robustness, and cost-effectiveness make it the default choice for assay, purity, and stability testing.
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) reversed-phase column is the most common starting point. Its nonpolar nature effectively retains a wide range of moderately polar thiazole compounds, allowing for separation based on hydrophobicity.[10]
-
Mobile Phase: A mixture of an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is typical. The acid serves to protonate silanol groups on the column, reducing peak tailing, and ensures consistent ionization of the analyte.[10] Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
Detector: A UV-Visible or Photodiode Array (PDA) detector is standard. A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which is invaluable for peak purity assessment and method development.[9]
Application Protocol 1: Quantification of a Thiazole API in a Drug Substance
This protocol outlines a validated HPLC-UV method for the assay of a representative thiazole derivative, adhering to International Council for Harmonisation (ICH) guidelines.[11][12]
1. Instrumentation and Materials
-
HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Waters Alliance 2695).[13]
-
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or Trifluoroacetic acid), analytical grade.
-
Reference Standard of the thiazole derivative.
-
0.22 µm syringe filters.
2. Chromatographic Conditions (Example)
| Parameter | Value | Rationale |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) | Provides good retention and peak shape for many thiazoles.[10] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensures optimal efficiency. |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak shape.[10] |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| UV Wavelength | 280 nm (or λ_max of analyte) | Set to the maximum absorbance for optimal sensitivity.[10] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the thiazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the mobile phase.[10][13]
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the thiazole API drug substance, dissolve in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.22 µm filter before injection.
4. System Suitability and Validation The method's suitability must be confirmed before and during analysis. This protocol is self-validating by incorporating ICH Q2(R2) parameters.[5][11][14]
-
System Suitability Test (SST): Inject the 50 µg/mL standard solution six times. The system is ready if the following criteria are met:
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate. Plot a curve of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[10]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.[13][15]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate sample preparations at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.[15]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
Caption: Standard workflow for HPLC-UV method validation and sample analysis.
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis (pharmacokinetics) or trace-level impurity identification, LC-MS/MS is the gold standard.[16][17] It combines the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
Causality of Method Choices:
-
Ionization Source: Electrospray Ionization (ESI) is typically used for thiazole derivatives as it is a soft ionization technique suitable for polar to moderately polar compounds that are already in solution. The nitrogen atoms in the thiazole ring readily accept a proton in positive ion mode (+ESI).
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is most common for quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (matching the analyte's molecular weight) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product transition is highly specific to the analyte, effectively filtering out matrix interferences.[16][18]
Application Protocol 2: Quantification of a Thiazole Derivative in Rat Plasma
This protocol describes a method for quantifying a thiazole drug in a biological matrix, a critical step in preclinical drug development.[4][9]
1. Instrumentation and Materials
-
LC-MS/MS System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UPLC/HPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
Control rat plasma (K2-EDTA).
-
Reagents for sample preparation (e.g., acetonitrile, methanol, formic acid).
-
Centrifuge, vortex mixer, 1.5 mL microcentrifuge tubes.
2. LC and MS Conditions (Example)
| Parameter | Value | Rationale |
| LC Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for +ESI. |
| LC Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| LC Gradient | 5% to 95% B over 3 minutes | A rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive (+) | Thiazoles readily protonate. |
| MRM Transition | Analyte: e.g., m/z 386 -> 254 | Precursor -> Product ion transition specific to the analyte. |
| MRM Transition | IS: e.g., m/z 390 -> 258 | Specific transition for the Internal Standard. |
3. Sample Preparation (Protein Precipitation)
-
Spike Standards/Samples: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of working standard (for calibration curve) or sample.
-
Add Precipitation Solution: Add 200 µL of acetonitrile containing the Internal Standard (e.g., at 100 ng/mL).
-
Vortex: Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer & Inject: Carefully transfer the supernatant to an HPLC vial and inject into the LC-MS/MS system.
4. Data Analysis and Validation
-
Calibration Curve: Prepare calibration standards in control plasma (e.g., 1-1000 ng/mL). Plot the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.
-
Validation: The method should be validated for selectivity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines for bioanalytical methods.
Part 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable thiazole derivatives. It is frequently employed in the analysis of flavors, fragrances, and environmental samples where thiazoles contribute to aroma profiles or are present as pollutants.[6][7]
Causality of Method Choices:
-
Inlet: Split/splitless injection is common. Splitless mode is used for trace analysis to ensure the entire sample volume reaches the column.
-
Column: A nonpolar or mid-polarity capillary column (e.g., HP-5ms, DB-5) is often used, which separates compounds primarily based on their boiling points.[6]
-
Ionization: Electron Ionization (EI) is the standard, creating reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for compound identification.
Application Protocol 3: Analysis of Volatile Thiazoles in a Food Matrix by Headspace GC-MS
This protocol is designed to quantify volatile thiazoles (e.g., 2-methylbenzothiazole) responsible for aroma in a food product.[6]
1. Instrumentation and Materials
-
GC-MS system equipped with a Headspace Autosampler.
-
HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]
-
20 mL headspace vials with crimp caps.
-
Sodium chloride.
-
Reference standards for target thiazoles.
2. GC-MS Conditions (Example)
| Parameter | Value | Rationale |
| Headspace Temp | 80°C for 20 minutes | Optimizes volatilization of target analytes from the matrix. |
| GC Oven Program | 40°C (4 min), then 5°C/min to 150°C, then 10°C/min to 280°C (5 min) | Separates a wide range of volatile compounds.[6] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[6] |
| MS Mode | Scan (m/z 35-400) or SIM | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification. |
3. Sample Preparation
-
Sample: Accurately weigh 5 g of homogenized food sample into a 20 mL headspace vial.
-
Salting Out: Add 2 g of NaCl to increase the ionic strength of the aqueous phase, which promotes the partitioning of volatile compounds into the headspace.
-
Spiking: Add internal standard and/or calibration standards directly to the vial.
-
Seal & Equilibrate: Immediately seal the vial and place it in the headspace autosampler tray to incubate and equilibrate before injection.
Part 5: Comparative Summary and Troubleshooting
The choice of technique directly impacts the performance characteristics of the assay. The table below provides a general comparison.
Performance Characteristics of Key Techniques
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Primary Application | Purity, Assay, Stability | Bioanalysis, Trace Analysis | Volatiles, Aroma Analysis |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~0.05-0.1 µg/mL[10] | ~0.1-1 ng/mL | ~1-10 ng/mL (Scan), <1 ng/mL (SIM) |
| Matrix Tolerance | Moderate | High | Moderate (Headspace helps) |
| Analyte Scope | Non-volatile, UV-active | Non-volatile, Ionizable | Volatile, Thermally Stable |
| Validation Guideline | ICH Q2(R2)[12] | FDA/EMA Bioanalytical | Method Specific |
Common HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions with basic thiazole nitrogen. | Lower mobile phase pH (e.g., to pH 3 with formic acid); use a base-deactivated column.[10] |
| Split Peaks | Partially blocked column frit; injection solvent stronger than mobile phase. | Filter all samples; use an in-line filter. Dissolve samples in the mobile phase whenever possible.[10] |
| Shifting Retention Times | Column temperature fluctuation; mobile phase composition drift; column degradation. | Use a column thermostat; prepare fresh mobile phase daily; replace the column. |
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Functionalization of Thiazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Moiety
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science. Its presence in a multitude of FDA-approved drugs—ranging from antibiotics to anticancer agents—underscores its value as a pharmacophore.[1][2] The thiazole nucleus is an integral component of numerous antimicrobial drugs.[3] The functionalization of this heterocycle is therefore a critical task in the synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for modifying the thiazole core with a diverse array of substituents.[3][4]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to thiazole substrates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing these crucial reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this mechanism is paramount for troubleshooting and optimizing reactions involving electron-rich and potentially coordinating heterocycles like thiazole.
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halothiazole, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][7]
-
Transmetalation: The organic group from the activated organoboron reagent (e.g., a boronic acid treated with a base) is transferred to the Pd(II) complex, displacing the halide.[4][8] The base activates the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The Pd(0)/Pd(II) catalytic cycle for thiazole functionalization.
Key Reaction Components & Strategic Considerations
The success of a thiazole Suzuki coupling is not accidental; it is the result of a rational selection of reagents and conditions tailored to the specific substrates.
The Thiazole Substrate: Reactivity and Challenges
-
Halogen Reactivity: The position of the halogen on the thiazole ring dictates its reactivity. The general order is I > Br > Cl. While aryl chlorides are often more economical, their C-Cl bond is stronger, typically requiring more sophisticated and active catalyst systems to achieve efficient oxidative addition.[9]
-
Positional Reactivity: The C2, C4, and C5 positions of the thiazole ring have different electronic properties. For instance, in some systems, coupling at the 5-position can be favored over other positions.[10]
-
Catalyst Inhibition: A significant challenge with nitrogen-rich heterocycles like thiazole is the potential for the nitrogen lone pair to coordinate to the palladium center. This can lead to catalyst deactivation or "poisoning," resulting in low yields.[11][12]
The Catalyst System: Palladium and Ligands
The choice of palladium source and, more critically, the phosphine ligand is the most important variable in overcoming the challenges associated with thiazole substrates.
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][8] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species.
-
The Power of Ligands: Ligands are not passive spectators; they are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and preventing deactivation. For electron-rich or sterically hindered thiazoles, bulky, electron-rich phosphine ligands are often required.[13][14]
-
Buchwald-Type Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective. Their bulkiness promotes the reductive elimination step and sterically shields the palladium center from inhibitory coordination by the thiazole nitrogen.[15]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors that form very stable complexes with palladium, making them excellent for coupling challenging substrates, including aryl chlorides.[3][8]
-
| Ligand/Catalyst System | Typical Substrates | Key Advantages | Reference |
| Pd(PPh₃)₄ | Simple, unhindered bromo-thiazoles | Commercially available, well-established | [16] |
| Pd(OAc)₂ / SPhos | Electron-rich or hindered bromo-thiazoles | High activity, good for challenging couplings | [15] |
| Pd-PEPPSI-IPr (NHC) | Bromo- and Chloro-thiazoles | High stability and reactivity, effective for chlorides | [3] |
| Ligand-Free (e.g., Pd(OAc)₂) | Activated aryl bromides | Economical, reduced waste, simple setup | [17][18] |
Table 1: Comparison of Common Catalyst Systems for Thiazole Suzuki Coupling.
The Base and Solvent System: A Critical Partnership
The base and solvent work in concert to facilitate the crucial transmetalation step. Their selection can dramatically impact reaction yield and rate.
-
Bases: The base's primary role is to activate the boronic acid by forming a more nucleophilic borate species.[4][19]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), and Potassium phosphate (K₃PO₄) are widely used.[13][20] Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility and basicity. K₃PO₄ is a strong base that can be particularly effective for less reactive substrates.[13]
-
Aqueous vs. Anhydrous: Many protocols use a mixture of an organic solvent and water, as water can enhance the solubility of the inorganic base and facilitate the formation of the active borate species.[21] However, water can also promote competitive protodeboronation of the boronic acid.[13][15]
-
-
Solvents: Aprotic solvents are most common.
| Base | Solvent System | Typical Use Case & Comments | Reference |
| K₂CO₃ | Dioxane/Water (e.g., 4:1) | General purpose, widely applicable, cost-effective. | [20][23] |
| Cs₂CO₃ | Dioxane | More potent base, good for hindered substrates. More expensive. | [13] |
| K₃PO₄ | Toluene or THF/Water | Strong base, effective for less reactive partners like aryl chlorides. | [11][13] |
Table 2: Common Base and Solvent Combinations.
Optimized Protocols and Experimental Workflow
The following section provides generalized, yet detailed, protocols for the Suzuki-Miyaura coupling of a representative halothiazole.
Protocol 1: General Procedure for Arylation of 2-Bromothiazole
This protocol is a robust starting point for the coupling of various arylboronic acids with a 2-bromothiazole derivative.
Materials:
-
2-Bromothiazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromothiazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[20]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen. Oxygen can cause catalyst deactivation and promote undesirable homocoupling of the boronic acid.[13]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[20][23]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halothiazole is consumed.[13]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-arylthiazole.[20]
Caption: A flowchart of the general experimental workflow for Suzuki coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently strong base3. Low Temperature | 1. Use a more active ligand (e.g., SPhos, NHC); ensure inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase reaction temperature cautiously. | [12][13] |
| Protodeboronation | Unstable boronic acid, especially in aqueous base. | Use anhydrous conditions, switch to a more stable boronic ester (e.g., pinacol ester), or use KF as the base. | [8][13][15] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction. | [13] |
| Debromination of Thiazole | Side reaction, sometimes promoted by certain catalyst/base combinations. | Screen different ligands and bases; sometimes a milder base like Na₂CO₃ can help. | [13] |
Table 3: A Guide to Troubleshooting Thiazole Suzuki-Miyaura Reactions.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of thiazole rings, enabling the synthesis of complex molecules for drug discovery and materials science. Success in this endeavor relies on a deep understanding of the reaction mechanism and a rational approach to selecting the catalyst, ligand, base, and solvent. By carefully considering the electronic nature of the thiazole substrate and potential challenges like catalyst inhibition, researchers can design robust and high-yielding protocols. The strategies and procedures outlined in this guide provide a solid foundation for both novice and experienced scientists to effectively harness the power of this cornerstone cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nva.sikt.no [nva.sikt.no]
- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde
Welcome to the technical support center for the purification of crude 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic aldehyde. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My crude this compound appears as a dark, oily residue after synthesis. What is the best initial work-up strategy before attempting purification?
A1: A dark, oily crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO), polymeric byproducts, and inorganic salts. A proper aqueous work-up is critical to remove these before proceeding to chromatography or recrystallization.
-
Expert Insight: The thiazole nitrogen can be weakly basic, and the aldehyde proton can be slightly acidic. Harsh acidic or basic washes should be avoided to prevent potential decomposition or side reactions.
Recommended Initial Work-up Protocol:
-
Dissolve the crude oil in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Deionized water (2-3 times) to remove water-soluble solvents and salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1-2 times). This will remove any acidic impurities, such as the corresponding carboxylic acid, which is a common byproduct of aldehyde oxidation.
-
Brine (saturated aqueous NaCl solution) (1 time) to break any emulsions and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude solid or semi-solid, which is now ready for further purification.
Q2: I'm developing a column chromatography protocol. How do I select the right solvent system for optimal separation of this compound?
A2: The key is to find a solvent system that provides good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate. For a moderately polar compound like this compound, a mixture of a non-polar and a polar solvent is ideal.
-
Causality: The separation on silica gel, a polar stationary phase, is based on the polarity of the compounds. More polar compounds will have a stronger affinity for the silica gel and will move slower (lower Rf value), while less polar compounds will move faster (higher Rf value).
Step-by-Step TLC Optimization:
-
Prepare TLC Chambers: Use a few different solvent systems with varying polarities. Good starting points for this compound are mixtures of hexanes (or petroleum ether) and ethyl acetate.
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate) and spot it on the baseline of the TLC plates.
-
Development: Place the TLC plates in the chambers and allow the solvent to run up the plate.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings in your compound and many impurities will be UV active.
-
Analysis: Aim for an Rf value of 0.25-0.35 for your product. This Rf range generally translates well to good separation on a flash chromatography column.
| Solvent System (Hexane:Ethyl Acetate) | Expected Observation | Interpretation & Next Steps |
| 9:1 | Product has a high Rf (> 0.6) and is close to the solvent front with non-polar impurities. | The eluent is too non-polar. Increase the polarity. |
| 7:3 | Product has an Rf of ~0.3. Good separation from less polar and more polar spots. | This is a promising solvent system for column chromatography. |
| 1:1 | Product has a low Rf (< 0.1) and is close to the baseline with polar impurities. | The eluent is too polar. Decrease the polarity. |
Q3: During column chromatography, my product is streaking or I'm seeing new spots appear on the TLC of my fractions. What is happening and how can I prevent it?
A3: This is a common issue with aldehydes on silica gel. The acidic nature of silica can cause decomposition or side reactions.
-
Mechanistic Insight: The aldehyde functional group can be sensitive to the acidic protons on the surface of silica gel, which can catalyze degradation or the formation of acetals if an alcohol is present in the eluent.
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your chosen eluent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (Et₃N) . This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina . You will need to re-optimize your solvent system with TLC using alumina plates.
-
Avoid Alcoholic Eluents: Do not use methanol or ethanol in your eluent system with silica gel, as they can react with the aldehyde to form an acetal, which will appear as a new, less polar spot on your TLC.
Q4: Can I purify this compound by recrystallization? If so, what is a good solvent system to start with?
A4: Yes, recrystallization can be a very effective method for purifying this compound, especially if the crude material is already relatively clean. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Field-Proven Insight: For many aryl thiazole derivatives, short-chain alcohols are an excellent starting point for recrystallization.
Recommended Recrystallization Solvents to Screen:
| Solvent | Rationale |
| Ethanol | Often a good first choice. The polarity is suitable for dissolving the compound when hot and allowing it to crystallize upon cooling. |
| Isopropanol | A slightly less polar alcohol that can sometimes provide better crystal growth. |
| Ethyl Acetate/Hexane | A two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexanes until the solution becomes slightly cloudy. Allow to cool slowly. |
| Toluene | For less polar impurities, toluene can be a good choice. |
Q5: My purified this compound is a white solid, but it starts to turn yellow over time. What is causing this and how can I store it properly?
A5: Aldehydes, particularly aromatic aldehydes, can be susceptible to oxidation and degradation upon exposure to air and light. The yellowing is likely due to the formation of the corresponding carboxylic acid or other colored degradation products.
Proper Storage and Handling:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Keep the compound in a refrigerator at 2-8 °C.
-
Light Protection: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes you have identified a suitable eluent system via TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into a chromatography column and allow the solvent to drain, ensuring the silica packs evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM).
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol uses ethanol as the solvent.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization of Workflows
Caption: Decision workflow for purification of this compound.
Identifying and removing common impurities in thiazole synthesis.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in thiazole synthesis, with a primary focus on the widely used Hantzsch synthesis method.
Troubleshooting Guide: Identifying and Removing Impurities
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Question 1: My reaction seems complete by TLC, but after workup, the ¹H NMR spectrum is complex, and the melting point is low and broad. What are the likely impurities?
Answer:
This is a classic scenario indicating the presence of multiple species despite a promising TLC result. The most common culprits in a Hantzsch thiazole synthesis, which involves reacting an α-haloketone with a thioamide, are unreacted starting materials and reaction byproducts.[1][2][3]
Causality and Identification:
-
Unreacted Starting Materials: The α-haloketone and thioamide can persist if the reaction has not gone to completion.
-
α-Haloketone: Look for characteristic signals in the ¹H NMR spectrum, typically a singlet for the methylene protons (–CH₂–X) adjacent to the carbonyl group.
-
Thioamide/Thiourea: These can be tricky to spot in ¹H NMR as the N-H proton signals can be broad and exchangeable.[4] However, they often have different solubility profiles than the thiazole product.
-
-
Initial Product Salt: The Hantzsch synthesis initially forms the hydrohalide salt (e.g., HBr or HCl salt) of the thiazole product.[4] This salt is often more soluble in polar solvents than the final neutral product and will have different spectral characteristics. The acidic proton on the nitrogen can cause peak broadening.
-
Side-Reaction Products: Under certain conditions, particularly with prolonged heating or in the presence of base, α-haloketones can self-condense. These byproducts will introduce complex aromatic and aliphatic signals in the NMR spectrum.
Troubleshooting Workflow:
-
Confirm Neutralization: The most critical step is ensuring the acidic salt of the product has been fully neutralized during the workup. Typically, a wash with a weak base like 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution is performed to precipitate the neutral thiazole product.[1]
-
Analytical Confirmation:
-
TLC Analysis: Co-spot your crude product alongside the α-haloketone and thioamide starting materials on the same TLC plate. This will definitively show if any starting materials remain.[5]
-
NMR Spectroscopy: Compare the crude NMR to spectra of your starting materials. Look for the disappearance of the α-haloketone's methylene signal and the appearance of the characteristic thiazole C5-H proton signal (often a singlet in the 6.5-8.0 ppm region).[6]
-
Mass Spectrometry (MS): LC-MS analysis can help identify the molecular weights of the components in your crude mixture, confirming the presence of your product and potentially revealing the masses of impurities.[7]
-
Question 2: My product is contaminated with an isomeric byproduct. How can I differentiate and separate them?
Answer:
Isomer formation is a known challenge, especially when using N-monosubstituted thioureas under acidic conditions. The Hantzsch synthesis can yield both the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[8][9]
Causality and Identification:
The reaction mechanism can proceed through two different cyclization pathways, leading to the formation of these isomers. Differentiating them is crucial and can be achieved spectroscopically.
-
¹H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring (C5-H) is highly diagnostic. The 2-imino-2,3-dihydrothiazole isomer typically shows a C5-H signal at a significantly different chemical shift compared to the 2-amino-thiazole isomer.[8][9]
-
¹³C NMR Spectroscopy: The chemical shifts of the ring carbons, particularly C2, C4, and C5, will differ between the two isomers, providing another layer of confirmation.[6][10]
-
Infrared (IR) Spectroscopy: If the isomers are derivatized (e.g., as trifluoroacetates), the C=O stretching frequencies can be used for differentiation.[8][9]
Separation Strategies:
Separating these isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most effective method. A systematic approach to solvent system selection is key.
-
Fractional Recrystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. It often requires multiple recrystallization cycles and can be material-intensive.
| Purification Method | Principle | Common Application |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of isomers, unreacted starting materials, and byproducts. |
| Recrystallization | Difference in solubility of the product and impurities at different temperatures.[13] | Removal of minor impurities from a solid crude product. |
| Acid-Base Extraction | Partitioning of acidic or basic compounds between aqueous and organic layers. | Removal of acidic product salts or basic impurities during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hantzsch thiazole synthesis?
The Hantzsch synthesis is generally high-yielding, but side reactions can occur.[1] The primary side reaction involves the α-haloketone, which can undergo self-condensation or other competing reactions, especially under basic conditions or with extended heating. The thioamide can also degrade upon prolonged heating.
Q2: How can I best monitor the progress of my thiazole synthesis?
Thin-Layer Chromatography (TLC) is the most convenient method.[5] Spot the reaction mixture alongside the starting materials on a silica gel plate. The reaction is typically complete when the starting material spot (usually the limiting reagent) has disappeared and a new, distinct product spot has formed.
Q3: My crude product is an oil that won't solidify. How should I purify it?
Oily products that are difficult to recrystallize are best purified using silica gel column chromatography.[10][11] After chromatography, removing the solvent under reduced pressure should yield the purified product, which may or may not be crystalline.
Q4: What is the best general-purpose purification technique for crude thiazoles?
For solid products, recrystallization is often the most efficient first-pass purification method.[13][14] It is excellent for removing small amounts of impurities. Ethanol, methanol, or mixtures with water are commonly used solvents.[13][15] If recrystallization fails or if the product is an oil, column chromatography is the preferred method.
Q5: How does microwave irradiation affect purity in Hantzsch synthesis?
Microwave-assisted synthesis can offer significant advantages, including shorter reaction times and higher yields.[16][17] The rapid heating often leads to cleaner reactions with fewer side products, simplifying the purification process. In many cases, the product obtained after a simple filtration or basic workup is of high purity.[16]
Visualized Workflows
General Impurity Identification and Removal Workflow
This diagram outlines the logical steps from initial purity assessment to obtaining a pure, characterized product.
Caption: Workflow for Impurity Analysis and Purification.
Decision Tree for Purification Method Selection
This diagram helps in selecting the most appropriate purification technique based on the nature of the crude product and its impurities.
Caption: Decision Tree for Selecting a Purification Method.
Detailed Experimental Protocols
Protocol 1: General Workup and Neutralization
This protocol is for neutralizing the initially formed hydrohalide salt of the thiazole product from a Hantzsch synthesis.[1]
-
Cool the reaction mixture to room temperature.
-
Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃). Use approximately 4-5 mL of the basic solution for every 1 mL of the reaction solvent (e.g., 20-25 mL for a 5 mL methanol reaction).
-
Stir the resulting suspension for 10-15 minutes. The neutral thiazole product should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Allow the solid to air-dry on the funnel by pulling vacuum for an additional 15-20 minutes, then transfer to a watch glass to dry completely.
Protocol 2: Purification by Recrystallization
This protocol describes a standard method for purifying a solid crude thiazole derivative.[13]
-
Solvent Selection: Choose a solvent (or solvent pair) in which the thiazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or ethanol/water mixtures.[13][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a desiccator or vacuum oven.
-
Purity Assessment: Check the purity of the recrystallized product by melting point determination and TLC.[5][13]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
Technical Support Center: Optimizing Column Chromatography for Thiazole Isomer Separation
Welcome to the technical support center for optimizing the column chromatography separation of thiazole isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating structurally similar thiazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered in the lab.
The Challenge of Separating Thiazole Isomers
Thiazole derivatives are a cornerstone in pharmaceutical and agrochemical research due to their wide range of biological activities. However, the subtle structural differences between positional isomers and stereoisomers present a significant purification challenge.[1] These differences, while small, can lead to vastly different pharmacological and toxicological profiles, making their effective separation a critical step in research and development.[1][2]
Column chromatography is a primary technique for such separations, relying on the principle of differential adsorption of compounds between a stationary phase and a mobile phase.[3][4] The success of the separation hinges on exploiting the minor differences in polarity and stereochemistry between the isomers.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the separation of thiazole isomers and provides a systematic approach to resolving them.
Problem 1: Poor or No Separation (Co-elution of Isomers)
Symptoms:
-
A single, broad peak on the chromatogram instead of distinct peaks for each isomer.
-
Fractions collected contain a mixture of isomers, confirmed by techniques like TLC or LC-MS.
Root Causes & Solutions:
-
Inappropriate Stationary Phase: The stationary phase is not providing enough differential interaction with the isomers.
-
Solution: If using standard silica gel (normal-phase), the polarity differences between your thiazole isomers may be insufficient for separation. Consider switching to a different stationary phase chemistry. For instance, a change to an amine-functionalized silica (NH2) column can alter the separation selectivity and may resolve previously co-eluting compounds.[7] For enantiomeric separations, a chiral stationary phase (CSP) is essential.[8][9]
-
-
Incorrect Mobile Phase Composition: The eluent may be too strong, causing all isomers to elute quickly and together, or too weak, leading to broad, unresolved peaks.
-
Solution: Systematically optimize the mobile phase. In normal-phase chromatography, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or isopropanol. For reverse-phase systems, begin with a polar mobile phase (e.g., water or a buffer) and increase the proportion of an organic modifier like acetonitrile or methanol.[10][11] The use of additives, such as formic acid in reverse-phase, can also improve peak shape and resolution.[12][13]
-
-
Sub-optimal Flow Rate: A flow rate that is too high can reduce the interaction time between the analytes and the stationary phase, leading to poor resolution.
-
Solution: Reduce the flow rate to allow more time for equilibrium between the mobile and stationary phases. This can often improve the separation of closely eluting peaks.[14]
-
Problem 2: Peak Tailing or Asymmetric Peaks
Symptoms:
-
Peaks on the chromatogram are not symmetrical (Gaussian), but have a "tail" extending from the back of the peak.
Root Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Thiazole rings contain nitrogen and sulfur atoms that can have secondary interactions (e.g., hydrogen bonding) with active sites on the stationary phase, such as silanol groups on silica gel.
-
Solution: Deactivate the stationary phase by adding a small amount of a polar modifier, like triethylamine, to the mobile phase. This can mask the active sites and reduce peak tailing. Alternatively, using an end-capped reverse-phase column can minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
Solution: Reduce the amount of sample loaded onto the column. If a larger quantity needs to be purified, consider scaling up to a larger diameter column.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Problem 3: Irreproducible Retention Times
Symptoms:
-
The time it takes for isomers to elute from the column varies significantly between runs.
Root Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention times.
-
Solution: Prepare fresh mobile phase for each set of experiments and use precise measurements. Ensure thorough mixing of solvents. For buffered mobile phases, control the pH carefully.[11]
-
-
Fluctuations in Temperature: Temperature affects solvent viscosity and the thermodynamics of partitioning, which can alter retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[15]
-
-
Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases, leading to changes in retention behavior.
-
Solution: Regularly check the performance of your column with a standard mixture. If performance declines, it may be necessary to wash or replace the column.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reverse-phase chromatography for my thiazole isomers?
A1: The choice depends on the polarity of your isomers.
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. This is often a good starting point for moderately polar to non-polar thiazole derivatives.
-
Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. RPC is generally more suitable for polar thiazole isomers.[16] It is the most common mode of HPLC.[16]
A good practice is to first screen your sample with Thin Layer Chromatography (TLC) using both normal and reverse-phase plates to quickly determine which mode provides better separation.
Q2: What is the best way to develop a mobile phase gradient for separating a complex mixture of thiazole isomers?
A2: A gradient elution, where the mobile phase composition is changed over time, is beneficial for complex mixtures with a wide range of polarities.[11]
-
Start with a shallow gradient: Begin with a weak mobile phase and gradually increase the percentage of the stronger solvent. For example, in reverse-phase, you might start with 95% water / 5% acetonitrile and ramp up to 5% water / 95% acetonitrile over 20-30 minutes.
-
Analyze the initial run: Identify the region of the gradient where your isomers elute.
-
Optimize the gradient: If the isomers elute too close together, flatten the gradient in that region to increase resolution. If they elute very far apart, you can steepen the gradient to reduce the run time.
Q3: My thiazole isomers are chiral. What special considerations are needed for their separation?
A3: The separation of enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP).[2][8] There are many types of CSPs, including those based on polysaccharides (like cellulose or amylose derivatives) and macrocyclic glycopeptides.[8] The selection of the appropriate CSP and mobile phase often requires screening several different columns and solvent systems.
Q4: I'm seeing a compound decompose on the column. What can I do?
A4: Some compounds are unstable on silica gel.[17]
-
Confirm instability: Run a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it in the same solvent system. If a new spot appears, your compound is likely degrading on the silica.[14]
-
Solutions:
-
Try a less acidic stationary phase like alumina or a deactivated silica gel.[17]
-
Consider using a different purification technique if the compound is highly sensitive.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting poor separation of thiazole isomers.
Caption: Troubleshooting workflow for poor isomer separation.
Summary of Key Parameters for Optimization
| Parameter | Normal-Phase | Reverse-Phase | Key Considerations for Thiazole Isomers |
| Stationary Phase | Silica Gel, Alumina, Amine, Diol | C18, C8, Phenyl | Amine or Diol phases can offer different selectivity for polar thiazoles. Phenyl phases can provide π-π interactions. |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Water/Acetonitrile, Water/Methanol | The nitrogen and sulfur atoms in the thiazole ring can interact differently depending on the solvent system. |
| Additives | Triethylamine (to reduce tailing) | Formic Acid, Acetic Acid (to improve peak shape) | Buffers may be needed to control the ionization state of acidic or basic thiazole derivatives.[10] |
| Temperature | Ambient or controlled | Controlled (e.g., 30-40 °C) | Higher temperatures can decrease solvent viscosity and improve efficiency, but may affect compound stability.[18] |
| Flow Rate | 1-2 mL/min (analytical) | 1-2 mL/min (analytical) | Lower flow rates generally improve resolution but increase run time. |
Experimental Protocol: Dry Loading for Poorly Soluble Samples
This protocol is recommended when your thiazole isomer mixture has poor solubility in the column's mobile phase.[14]
-
Dissolve the Sample: Dissolve your crude sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).
-
Add Adsorbent: In a round-bottom flask, add an amount of silica gel (or the stationary phase you are using for the column) that is approximately 5-10 times the weight of your crude sample.
-
Mix Thoroughly: Swirl the flask to create a slurry, ensuring the entire sample is adsorbed onto the silica.
-
Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Column: Carefully add the powdered sample-adsorbent mixture to the top of the packed column.
-
Begin Elution: Gently add the mobile phase and begin running the column as planned.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. microbenotes.com [microbenotes.com]
- 5. byjus.com [byjus.com]
- 6. columbia.edu [columbia.edu]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
- 9. Liquid chromatographic separation of the stereoisomers of thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. halocolumns.com [halocolumns.com]
- 16. ijrpr.com [ijrpr.com]
- 17. Chromatography [chem.rochester.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
Strategies to improve reaction yields in Hantzsch thiazole synthesis.
A Guide for Optimizing Reaction Yields and Troubleshooting Common Issues
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust reaction for synthesizing thiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The Hantzsch synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and the broad functional group tolerance it offers.[1][2] However, like any chemical transformation, it has its nuances. This guide addresses the most common challenges encountered in the lab to help you improve your reaction outcomes.
Part 1: Understanding the Foundation - The Reaction Mechanism
A solid grasp of the reaction mechanism is the first step in effective troubleshooting. The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide-containing reactant (such as thiourea or a substituted thioamide).[1][3] The process proceeds through several distinct steps, which offers multiple points for optimization.
The generally accepted mechanism involves:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[4]
-
Cyclization: An intramolecular condensation occurs where the nitrogen atom attacks the carbonyl carbon of the former ketone.[4]
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a 4-thiazoline intermediate.
-
Aromatization: A final elimination step (often driven by the reaction conditions or work-up) leads to the stable, aromatic thiazole ring.[5]
Understanding this sequence is critical. For example, a failure in the initial SN2 step might suggest an issue with reactant quality, while the formation of side products could indicate competing reaction pathways during cyclization.
Caption: A simplified workflow of the Hantzsch thiazole synthesis mechanism.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format.
Issue 1: Low or No Product Yield
This is the most common issue. If your reaction is not yielding the expected amount of product, a systematic approach to diagnosis is key.
Caption: A decision tree for systematically diagnosing low-yield reactions.
Q: My reaction has failed to produce any product. What are the most critical initial parameters to verify?
A: Before exploring complex optimizations, always return to the fundamentals:
-
Reactant Quality: α-Haloketones can be unstable and decompose over time, especially if they are liquids. Verify their purity by NMR or TLC before use. Thiourea and thioamides should be dry and pure.
-
Stoichiometry: While the reactants react in a 1:1 ratio, it is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide component.[5] This can help drive the reaction to completion, and the excess is often easily removed during work-up as it tends to be more water-soluble than the final thiazole product.[5]
Q: How significantly does temperature impact the Hantzsch synthesis, and what is a good starting point?
A: Temperature is a critical parameter.[6]
-
Starting Point: Many simple Hantzsch syntheses proceed smoothly at room temperature or with gentle heating (e.g., 40–60 °C).[6]
-
Unreactive Substrates: If you are using less reactive starting materials, refluxing in an appropriate solvent may be necessary to achieve a reasonable reaction rate.
-
Caution with Heat: Be aware that excessive heat can lead to the decomposition of reactants or the formation of dark, tarry byproducts, which will complicate purification and lower your isolated yield. Always monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.[6]
Q: What is the role of the solvent, and how do I choose the right one?
A: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction rate.
-
Common Choices: Alcohols like ethanol and methanol are the most common and effective solvents for this synthesis.[4][6] They generally provide good solubility for both the α-haloketone and the thioamide.
-
Improving Yields: In some cases, using a mixture of solvents, such as ethanol/water, can improve yields.[7]
-
Green Alternatives: For environmentally benign approaches, water can be used as a solvent, sometimes requiring reflux conditions.[8] Solvent-free conditions, where the reactants are ground together, have also been reported to be highly effective and rapid.[9][10]
Q: Does the Hantzsch synthesis require a catalyst?
A: The classic Hantzsch synthesis is typically performed without a catalyst.[6] However, for certain applications, particularly one-pot, multi-component variations of the reaction, a catalyst can be highly beneficial. For instance, silica-supported tungstosilisic acid has been shown to be an effective and reusable catalyst for the one-pot synthesis of substituted thiazoles, leading to excellent yields.[7][9][11]
Issue 2: Side Product Formation and Purification Challenges
Q: My crude product shows multiple spots on TLC. What are the common side reactions?
A: A messy reaction profile can often be attributed to several factors:
-
Dehalogenation: The α-haloketone can undergo dehalogenation, particularly under basic conditions or with prolonged heating, leading to the corresponding unhalogenated ketone.[12]
-
Reactant Decomposition: As mentioned, starting materials can decompose, contributing to impurities.
-
Regioselectivity Issues: When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. Running the reaction under acidic conditions (e.g., in an ethanol/HCl mixture) has been shown to favor the formation of the 2-imino isomer.[13]
Q: What is the standard work-up and purification procedure, and how can I optimize it?
A: The work-up is designed to isolate the neutral thiazole product.
-
Neutralization & Precipitation: The initial reaction product often exists as its hydrohalide salt (e.g., HBr salt), which is soluble in polar solvents like methanol.[5] The standard procedure is to pour the cooled reaction mixture into a weak base solution, such as aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[4][6] This neutralizes the acid, causing the less polar, neutral thiazole product to precipitate out of the aqueous solution.[4][5]
-
Isolation: The precipitated solid can be collected by suction filtration, washed with water to remove inorganic salts and excess thioamide, and then air-dried.[4][5]
-
Extraction: If the product does not precipitate (perhaps due to higher solubility), you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: While many thiazoles precipitate with high purity, further purification can be achieved by recrystallization (often from ethanol) or silica gel column chromatography.[12]
Issue 3: Modern and Enhanced Methodologies
Q: My synthesis is slow. Are there methods to accelerate the reaction?
A: Yes, modern techniques can dramatically reduce reaction times.
-
Microwave-Assisted Synthesis: This is a powerful method for accelerating the Hantzsch synthesis. Reactions that might take several hours under conventional heating can often be completed in minutes under microwave irradiation.[14] This technique often leads to higher yields and cleaner products due to the rapid and uniform heating.[15]
-
Ultrasonic Irradiation: Sonication is another energy input method that has been successfully used to promote the reaction, often at room temperature, providing an energy-efficient alternative to conventional heating.[7][11]
Part 3: Data Summary & Experimental Protocols
Table 1: Effect of Reaction Conditions on a Model Hantzsch Synthesis
The following data is adapted from a multi-component synthesis of a thiazole derivative to illustrate the impact of key variables.[7][11]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | EtOH | Reflux | 10 | 45 |
| 2 | SiW.SiO₂ (1.5) | EtOH | Reflux | 3 | 85 |
| 3 | SiW.SiO₂ (1.5) | CH₃CN | Reflux | 5 | 70 |
| 4 | SiW.SiO₂ (1.5) | H₂O | Reflux | 6 | 65 |
| 5 | SiW.SiO₂ (1.5) | EtOH/H₂O (1:1) | 65 | 2.5 | 90 |
| 6 | SiW.SiO₂ (1.5) | EtOH/H₂O (1:1) | Room Temp | 12 | 55 |
Reaction: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde. Catalyst: Silica-supported tungstosilisic acid.
This table clearly demonstrates that the choice of solvent, temperature, and the use of a catalyst can have a profound impact on reaction time and yield.
Experimental Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a standard Hantzsch synthesis.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 60-70 °C) for 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase) until the 2-bromoacetophenone spot has been consumed.
-
Remove the vial from the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A precipitate should form.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any remaining salts or unreacted thiourea.
-
Transfer the solid to a tared watch glass and allow it to air-dry completely.
-
Determine the mass of the dry product and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.
Experimental Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol illustrates the speed and efficiency of microwave-assisted methods.[15]
Materials:
-
α-Chloroketone (1.0 mmol)
-
Substituted Thiourea (1.0 mmol)
-
Methanol or Ethanol (2 mL)
Procedure:
-
In a specialized microwave reaction tube equipped with a small magnetic stir bar, combine the α-chloroketone (1.0 mmol) and the substituted thiourea (1.0 mmol).
-
Add 2 mL of methanol or ethanol as the solvent.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The reaction pressure will increase; ensure the equipment is rated for these conditions.
-
After irradiation, allow the vessel to cool to room temperature.
-
Follow the work-up procedure described in Protocol 1 (neutralization with base, precipitation/extraction, and filtration) to isolate the pure product.
References
- 1. synarchive.com [synarchive.com]
- 2. tandfonline.com [tandfonline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent the oxidation of aldehyde functional groups on thiazole rings.
Welcome to the technical support center for handling thiazole-containing aldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter stability issues related to the aldehyde functional group on a thiazole scaffold. Thiazole aldehydes are valuable synthetic intermediates, but their inherent electronic nature makes them susceptible to oxidation. This resource provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why does my thiazole aldehyde degrade so easily, often turning into the corresponding carboxylic acid upon storage or during workup?
A: The degradation is primarily due to oxidation. The thiazole ring, particularly with the sulfur atom, is electron-rich.[1][2] This electronic character can influence the adjacent aldehyde group, making the aldehydic proton more labile and the carbonyl carbon susceptible to nucleophilic attack, including by atmospheric oxygen (auto-oxidation). This process can be accelerated by light, trace metal impurities, or exposure to basic/acidic conditions during purification.[3] The C-H bond of the aldehyde is relatively weak and susceptible to radical chain reactions initiated by oxygen.[4]
Q2: What is the single most effective strategy to prevent this oxidation?
A: The most robust and reliable method is to protect the aldehyde functional group by converting it into a more stable derivative, such as an acetal or dithioacetal.[5][6] This strategy is essential when the molecule must be subjected to harsh reaction conditions (e.g., strong bases, nucleophiles, or certain oxidizing/reducing agents) that would otherwise destroy the aldehyde. For routine handling, storage, and milder subsequent reactions, a combination of careful experimental technique under an inert atmosphere is often sufficient.
Q3: I see a clean conversion to my desired product by TLC, but after column chromatography, I isolate the oxidized carboxylic acid. What's happening on the column?
A: Standard silica gel is inherently acidic and has a high surface area, which can catalyze the oxidation of sensitive aldehydes, especially when exposed to air in the solvent.[7] Trace impurities in the silica or solvents can also play a role. There are several ways to mitigate this:
-
Deactivate the Silica: Pre-treating your column slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v in your eluent), can neutralize the acidic sites.[7]
-
Switch Stationary Phase: Consider using neutral or basic alumina as your stationary phase.
-
Rapid Purification: Use a less polar, faster-eluting solvent system to minimize the compound's residence time on the column.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Significant Oxidation During Aqueous Workup
-
Symptoms: Reaction appears clean by in-situ analysis (TLC, LC-MS of the crude reaction mixture), but the isolated product is heavily contaminated with the carboxylic acid after an aqueous extraction.
-
Root Cause: Prolonged exposure to atmospheric oxygen in a biphasic mixture, potentially at a non-neutral pH, can accelerate oxidation.
-
Solutions:
-
Degas Solvents: Use water and organic solvents that have been sparged with nitrogen or argon.
-
Work Quickly: Minimize the time the reaction mixture is stirred with the aqueous phase.
-
Control pH: Ensure the aqueous phase is buffered to a neutral or slightly acidic pH (if your molecule is stable) to avoid base-catalyzed oxidation.
-
Problem 2: My aldehyde is not stable to the next synthetic step which involves a Grignard reagent.
-
Symptoms: Attempting to react another functional group (e.g., an ester) in the presence of the thiazole aldehyde leads to the consumption of the Grignard reagent by the aldehyde and low yield of the desired product.
-
Root Cause: Aldehydes are highly electrophilic and react rapidly with strong nucleophiles like Grignard reagents.[5]
-
Solution Workflow: Protection of the aldehyde as a cyclic acetal is the standard and most effective solution. The acetal group is inert to Grignard reagents and other strong nucleophiles/bases.[6]
Workflow: Deciding on a Protection Strategy
Caption: Decision tree for handling thiazole aldehydes.
Validated Protocols
Protocol 1: Acetal Protection of a Thiazole Aldehyde
This protocol describes the formation of a 1,3-dioxolane, a common and stable acetal protecting group.[6][8]
-
Reagents & Equipment:
-
Thiazole aldehyde (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)
-
Toluene or Benzene
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add the thiazole aldehyde and toluene (enough to suspend the aldehyde).
-
Add ethylene glycol followed by the catalytic amount of p-TSA.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected thiazole acetal.
-
-
Validation: Confirm complete protection by ¹H NMR spectroscopy. The characteristic aldehyde proton signal (~9-10 ppm) should disappear, and new signals for the dioxolane methylene protons (~3.9-4.2 ppm) should appear.
Protocol 2: Purification via Reversible Bisulfite Adduct Formation
This is a classical purification technique for removing non-aldehydic impurities or for isolating the aldehyde from a complex mixture.[9][10][11]
-
Reagents & Equipment:
-
Crude thiazole aldehyde mixture
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Diethyl ether or Ethyl acetate
-
5 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel, beakers, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Adduct Formation: Dissolve the crude aldehyde mixture in a suitable organic solvent (e.g., diethyl ether). Transfer to a separatory funnel and add an equal volume of freshly prepared saturated aqueous NaHSO₃. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.[10]
-
Separation: Allow the layers to separate. The non-aldehydic organic impurities will remain in the organic layer. Carefully separate the aqueous layer (and any solid precipitate) containing the aldehyde adduct. Wash the organic layer once more with a small amount of water and combine the aqueous layers.
-
Aldehyde Regeneration: Place the combined aqueous layers in a clean flask and cool in an ice bath. Add a fresh portion of diethyl ether. While stirring vigorously, slowly add 5 M NaOH or saturated NaHCO₃ until the solution is basic (pH > 8). This will hydrolyze the adduct, regenerating the free aldehyde.[11]
-
Extraction: Transfer the mixture back to a separatory funnel, separate the layers, and extract the aqueous layer two more times with fresh diethyl ether.
-
Final Steps: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the purified thiazole aldehyde.
-
Comparative Data: Aldehyde Protecting Groups
The choice of protecting group is critical and depends on the planned synthetic route.[12]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, acid catalyst (e.g., p-TSA), heat[8] | Aqueous acid (e.g., HCl, TFA) | Stable: Bases, nucleophiles, hydrides, organometallics. Unstable: Strong acids. |
| 1,3-Dithiolane (Thioacetal) | Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Mercury(II) salts, oxidative conditions (e.g., Oxone®) | Very Stable: Acids, bases, most reagents. Useful when acetals are not stable enough. |
| Imines/Enamines | Primary/Secondary amine, acid/base catalyst | Mild aqueous acid | Stable: Non-aqueous bases, organometallics. Unstable: Aqueous conditions, acids. |
Mechanism: Aerobic Oxidation of Thiazole Aldehyde
Caption: Simplified pathway for the oxidation of a thiazole aldehyde.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Troubleshooting Low Yields in Thiazole Derivatization
Welcome to the Technical Support Center for thiazole derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their thiazole synthesis and functionalization reactions. As a senior application scientist, I will provide in-depth, field-tested insights to help you diagnose and resolve common issues, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common culprits?
The Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry, can be prone to low yields due to several factors.[1][2][3] The primary reasons often revolve around suboptimal reaction conditions, reagent quality, and the formation of side products.[4]
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
α-Haloketone Instability: α-Haloketones can be unstable and prone to self-condensation or hydrolysis.[4] Ensure you are using a freshly prepared or purified α-haloketone.
-
Thioamide Impurities: The purity of your thioamide is crucial. Impurities can lead to unwanted side reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize the formation of byproducts.[4] While heat is often required to drive the reaction to completion, excessive heat can lead to degradation of the product or starting materials.[5]
-
Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing the reaction rate.[6] Ethanol or methanol are commonly used, but in some cases, a higher boiling point solvent like DMF might be necessary.[7] However, be aware that harsh solvents can also promote side reactions.[7]
-
pH Control: Maintaining a neutral or slightly acidic pH can sometimes suppress byproduct formation.[4] However, strongly acidic conditions can alter the regioselectivity of the reaction, leading to a mixture of isomers.[8][9]
-
-
Side Reactions:
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis:
Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.
Q2: I'm observing multiple spots on my TLC plate after a thiazole derivatization reaction. What could be the cause?
The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture, which could include unreacted starting materials, the desired product, and various byproducts.
Common Reasons for Multiple TLC Spots:
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress over time by TLC to determine the optimal reaction time.
-
Formation of Isomers: Depending on the substitution pattern of your reactants, the formation of constitutional isomers or stereoisomers (E/Z isomers around a C=N bond) is possible.[11] Acidic conditions, for instance, can influence the regioselectivity in Hantzsch synthesis, leading to a mixture of isomers.[8][9]
-
Side Reactions: As discussed in the previous question, side reactions such as over-alkylation or self-condensation can generate multiple byproducts.[4]
-
Degradation: The thiazole ring, while generally stable, can be susceptible to degradation under certain conditions, such as with strong reducing agents like Raney Nickel, which can cause desulfurization and ring cleavage.[12]
Strategies to Address Multiple Products:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction at different time points to identify the point of maximum product formation and minimal byproduct formation.
-
Spectroscopic Analysis: Isolate the major spots from your TLC (e.g., by preparative TLC or column chromatography) and analyze them using NMR and Mass Spectrometry to identify their structures. This will provide crucial information about the side reactions occurring.
-
Reaction Condition Optimization: Once the byproducts are identified, you can adjust the reaction conditions (temperature, solvent, catalyst, stoichiometry) to minimize their formation.[4] For example, using a slight excess of the thioamide in a Hantzsch synthesis can help consume the α-haloketone and reduce its self-condensation.[4]
Q3: My thiazole derivative is difficult to purify. What are some effective purification strategies?
Purification of thiazole derivatives can be challenging, especially when dealing with polar byproducts or products that are oils.[4]
Recommended Purification Techniques:
| Purification Method | When to Use | Key Considerations |
| Recrystallization | The product is a solid. | Often the most effective method for obtaining highly pure crystalline material. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[4] |
| Column Chromatography | The product is an oil or when recrystallization is ineffective. | Silica gel is the most common stationary phase. A gradient of ethyl acetate in hexane is a typical eluent system.[4] |
| Acid-Base Extraction | The thiazole product has a basic nitrogen atom. | This technique can effectively separate the basic thiazole from neutral byproducts. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The thiazole product will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product extracted back into an organic solvent.[4] |
Experimental Protocol: Acid-Base Extraction for a Basic Thiazole Derivative
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.
-
Collect the aqueous layer. The protonated thiazole derivative is now in this layer.
-
Wash the organic layer with another portion of 1M HCl to ensure complete extraction. Combine the aqueous layers.
-
To the combined aqueous layers, slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the solution is basic (check with pH paper).
-
Extract the neutralized thiazole derivative back into an organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Q4: How do substituents on the starting materials affect the yield of my thiazole derivatization?
Substituents on the precursors can have a significant impact on the reactivity and, consequently, the yield of thiazole derivatization reactions.[13]
-
Electron-donating groups (EDGs) on the thioamide or the α-haloketone can increase the nucleophilicity of the sulfur and nitrogen atoms, respectively, potentially accelerating the reaction rate. In electrophilic substitution reactions on the thiazole ring, EDGs at the C2 position facilitate the attack of electrophiles at the C5 position.[12]
-
Electron-withdrawing groups (EWGs) on the reactants can decrease their nucleophilicity, potentially slowing down the reaction. However, EWGs on the thiazole ring can make it more susceptible to nucleophilic attack.[12] The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack.[12]
Logical Relationship of Substituent Effects:
Caption: Influence of electronic effects of substituents on reaction rates.
Advanced Troubleshooting
Issue: Unexpected Regioselectivity in Thiazole Formation
Scenario: You are performing a Hantzsch synthesis with an N-substituted thiourea and an α-haloketone, expecting a 2-(N-substituted amino)thiazole, but you obtain a mixture of isomers, including a 3-substituted 2-imino-2,3-dihydrothiazole.
Causality: The regioselectivity of the Hantzsch synthesis can be highly dependent on the reaction conditions, particularly the pH.[8][9]
-
Neutral Conditions: In neutral solvents, the reaction typically proceeds via the initial attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, leading exclusively to the 2-(N-substituted amino)thiazole.[8][9]
-
Acidic Conditions: Under acidic conditions, protonation of the thiourea can occur at either the sulfur or nitrogen atoms. This can lead to a competing reaction pathway where the initial attack occurs through one of the nitrogen atoms, resulting in the formation of the 2-imino-2,3-dihydrothiazole isomer.[8][9]
Protocol for Controlling Regioselectivity:
-
For 2-(N-substituted amino)thiazoles:
-
Ensure the reaction is run under neutral conditions. Use a non-acidic solvent like ethanol or isopropanol.
-
If an acid scavenger is needed to neutralize the HBr or HCl formed during the reaction, use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate.
-
-
To Favor 3-substituted 2-imino-2,3-dihydrothiazoles:
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
Assessing the stability of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde under various conditions.
Welcome to the technical support center for 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity and success of your research.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a thiazole ring, a methoxy-substituted phenyl group, and a reactive aldehyde functional group contributes to its utility, but also presents specific stability challenges. Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible experimental results. This guide provides practical, field-proven insights into maintaining the stability of this compound under various laboratory conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Question: I am using this compound in a multi-step synthesis, and my reaction yields are inconsistent. I am also observing unexpected spots on my TLC plates. What could be the cause?
Answer: Inconsistent yields and the appearance of unknown byproducts often point to the degradation of your starting material, this compound, either during storage or under the reaction conditions. The aldehyde functional group is particularly susceptible to oxidation, and the thiazole ring can also undergo degradation.
Potential Causes and Solutions:
-
Oxidative Degradation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-(4-methoxyphenyl)thiazole-5-carboxylic acid, especially in the presence of air (oxygen).[1][2] This is a common degradation pathway for aromatic aldehydes.
-
Solution:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen). When weighing and transferring the compound, do so as quickly as possible to minimize air exposure. For reactions, ensure your glassware is dry and the reaction is run under an inert atmosphere.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Peroxides in older solvents can initiate oxidation.
-
-
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[3] Exposure to ambient light can catalyze the formation of reactive oxygen species, leading to complex degradation pathways.[3]
-
Solution:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Conduct your experiments in a fume hood with the sash down to minimize light exposure, or use amber-colored glassware.
-
-
-
Thermal Instability: While specific data for this compound is limited, prolonged exposure to elevated temperatures can promote degradation.
-
Solution:
-
Controlled Temperature: Adhere to the recommended storage conditions, typically 2-8°C. Avoid leaving the compound at room temperature for extended periods. If a reaction requires heat, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating.
-
-
-
Acid/Base Instability: The thiazole ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening or other rearrangements.[4]
-
Solution:
-
pH Control: If your reaction conditions are strongly acidic or basic, consider if a milder catalyst or buffer system could be employed. If unavoidable, keep the reaction time to a minimum and carefully neutralize the reaction mixture during workup.
-
-
Troubleshooting Workflow:
References
Technical Support Center: Effective Removal of High-Boiling Solvents Like DMF Post-Reaction
Welcome to the technical support center for post-reaction solvent removal. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenge of eliminating high-boiling point solvents, with a particular focus on N,N-Dimethylformamide (DMF). Here, we will delve into the underlying principles of various removal techniques, provide step-by-step troubleshooting protocols, and answer frequently asked questions to ensure your product is free from these tenacious residues.
Introduction: The Challenge of High-Boiling Point Solvents
High-boiling point solvents like DMF (boiling point: 153°C) and DMSO (boiling point: 189°C) are invaluable in organic synthesis due to their excellent dissolving power for a wide range of compounds.[1] However, their high boiling points make them notoriously difficult to remove from reaction mixtures using standard rotary evaporation techniques.[2][3] Inefficient removal can lead to product contamination, interference with downstream applications, and inaccurate analytical results.
This guide will equip you with the knowledge and practical strategies to effectively and efficiently remove DMF and similar solvents, ensuring the purity and integrity of your final product.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the removal of DMF.
Q1: Why is DMF so difficult to remove by simple evaporation?
A1: The primary reason for the difficulty in removing DMF is its high boiling point of 153°C at atmospheric pressure.[3] While rotary evaporation under reduced pressure lowers the boiling point, achieving a low enough temperature to avoid thermal degradation of the desired product can be challenging without a high-performance vacuum pump.[2] For instance, to get DMF to boil at 30°C, a vacuum of about 5 mbar is required.[2]
Q2: I've tried washing my organic layer with water, but I still see DMF in my NMR spectrum. What's going wrong?
A2: This is a common issue. While DMF is water-miscible, a simple water wash is often insufficient for complete removal, especially if your product has some polarity.[4] Several factors could be at play:
-
Insufficient volume of water: A general rule of thumb is to use a significantly larger volume of water for washing. For every 5 mL of DMF, it's recommended to wash with 5 x 10 mL of water.[5][6]
-
Partitioning: If your desired product is polar, it may partition into the aqueous layer along with the DMF, leading to yield loss.[4]
-
Choice of organic solvent: The choice of the organic extraction solvent is crucial. Diethyl ether is often more effective than ethyl acetate or dichloromethane for extracting the product while leaving the DMF in the aqueous layer, as DMF is less soluble in ether.[4][7]
Q3: Can I use a stronger aqueous wash to improve DMF removal?
A3: Yes, using certain aqueous solutions can significantly enhance the removal of DMF. A 5% aqueous solution of Lithium Chloride (LiCl) is highly effective.[5][6] The LiCl increases the polarity of the aqueous phase, which helps to draw the polar DMF out of the organic layer.[8] A dilute acid wash, such as 0.5 N HCl, can also be effective, but you must consider the acid stability of your compound.[5] For example, Boc protecting groups are generally stable to this dilute acid wash, while TMS groups may not be.[5]
Q4: My compound is water-sensitive. How can I remove DMF without an aqueous workup?
A4: For water-sensitive compounds, an aqueous workup is not an option. In these cases, azeotropic distillation is a powerful technique.[2][9] By adding a lower-boiling solvent that forms an azeotrope with DMF, you can remove it at a lower temperature. Toluene and heptane are commonly used for this purpose.[6][9][10] The process involves adding an excess of the azeotropic partner to the reaction mixture and then removing the azeotrope by rotary evaporation. This process may need to be repeated several times for complete removal.[10]
Q5: Is it possible to remove DMF by column chromatography?
A5: While not the primary method for bulk solvent removal, column chromatography can be effective in removing residual traces of DMF, especially for highly polar compounds where extraction is difficult.[2] When running a column, the DMF will typically elute early with less polar solvent systems.[2]
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address specific challenges in DMF removal.
Scenario 1: Your product is non-polar and stable to water.
This is the most straightforward scenario. The primary technique is a thorough aqueous extraction.
Protocol: Enhanced Aqueous Extraction
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent. Diethyl ether or ethyl acetate are common choices.[2]
-
Initial Water Wash: Transfer the mixture to a separatory funnel and wash with a large volume of deionized water. A common recommendation is to use at least 5-10 times the volume of water relative to the volume of DMF.[11][12]
-
Brine or LiCl Wash: Perform subsequent washes with a saturated brine solution or a 5-10% aqueous LiCl solution.[6][10] These washes increase the ionic strength of the aqueous phase, further driving the DMF out of the organic layer.
-
Repeat Washes: Repeat the water and brine/LiCl washes 3-5 times for optimal removal.[4][13]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for Enhanced Aqueous Extraction of DMF.
Scenario 2: Your product is polar and/or water-soluble.
Aqueous extraction can be challenging in this case due to potential product loss.[4] High-vacuum evaporation or azeotropic distillation are preferred methods.
Protocol: High-Vacuum Evaporation
-
Equipment: A rotary evaporator connected to a high-performance vacuum pump (capable of reaching <10 mbar) is required.[2] A cold trap between the evaporator and the pump is essential to protect the pump from solvent vapors.
-
Temperature and Pressure: Set the water bath temperature to a level that will not degrade your compound (e.g., 40-60°C).[3][4] Gradually decrease the pressure until the DMF begins to evaporate. For DMF, a vacuum of around 5 mbar will lower its boiling point to approximately 30°C.[2]
-
Patience is Key: High-vacuum evaporation of DMF can be time-consuming.[14] Be patient and allow sufficient time for complete removal.
Protocol: Azeotropic Distillation
-
Select an Azeotrope Partner: Toluene or heptane are common choices for forming an azeotrope with DMF.[6][9]
-
Addition: Add a significant excess (5-10 times the volume of DMF) of the azeotroping solvent to your reaction mixture.[10]
-
Evaporation: Use a rotary evaporator to remove the azeotrope at a reduced pressure and moderate temperature. The boiling point of the azeotrope will be lower than that of DMF alone.
-
Repeat: It may be necessary to repeat the addition of the azeotroping solvent and subsequent evaporation to ensure complete removal of DMF.[10]
Caption: Decision workflow for DMF removal from polar products.
Scenario 3: Your product is a solid that is insoluble in water.
If your product is a solid and insoluble in water, precipitation can be a very effective method for removing DMF.[4]
Protocol: Precipitation and Filtration
-
Precipitation: Slowly add an excess of cold deionized water to the reaction mixture while stirring. The product should precipitate out of the solution.[4] Cooling the mixture can enhance precipitation.[4]
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any remaining DMF.
-
Drying: Dry the solid product under vacuum.
Quantifying Residual DMF
After employing a removal technique, it is crucial to confirm the absence of residual DMF. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard and sensitive method for quantifying residual solvents.[15][16] High-Performance Liquid Chromatography (HPLC) can also be used.[17][18] The United States Pharmacopeia (USP) has set a maximum concentration limit of 880 ppm for DMF in pharmaceutical substances.[15]
Safety Considerations
DMF is a combustible liquid and is classified as a toxic and potentially carcinogenic compound.[19][20] Always handle DMF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including butyl or nitrile gloves, and chemical-resistant goggles.[20][21] Ensure proper waste disposal according to your institution's guidelines.[19]
Considering Greener Alternatives
Due to growing regulatory pressure and safety concerns surrounding DMF, researchers are increasingly exploring greener alternatives.[22] Solvents like Cyrene™, propylene carbonate, and γ-valerolactone (GVL) have shown promise as more sustainable replacements in various reactions.[23][24]
Summary of DMF Removal Techniques
| Technique | Best For | Key Considerations |
| Aqueous Extraction | Non-polar, water-stable products.[2] | Use large volumes of water and consider adding LiCl or brine.[5][6] |
| High-Vacuum Evaporation | Polar or water-soluble, thermally stable products.[3] | Requires a high-performance vacuum pump (<10 mbar).[2] |
| Azeotropic Distillation | Water-sensitive or thermally sensitive products.[2][9] | Requires an appropriate azeotrope partner (e.g., toluene, heptane).[6] |
| Precipitation | Water-insoluble solid products.[4] | Ensure thorough washing of the precipitate with cold water.[4] |
| Column Chromatography | Removing trace amounts of DMF from polar products.[2] | DMF typically elutes with less polar solvents.[2] |
References
- 1. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. echemi.com [echemi.com]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. epfl.ch [epfl.ch]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labrotovap.com [labrotovap.com]
- 15. Determination of Residual N,N-dimethylformamide (DMF) in Thymopentin by HS-GC/FID | PerkinElmer [perkinelmer.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. [Determination of residual N,N-dimethylformamide in fluorescent brightening agent CBS by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LCSS: DIMETHYLFORMAMIDE [web.stanford.edu]
- 20. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 21. thermofishersci.in [thermofishersci.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Can Cyrene offer a greener alternative to harmful solvents? [merckgroup.com]
- 24. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Thiazole Derivatives for Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of thiazole derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions to common and complex solubility issues. Our approach is rooted in established scientific principles and field-proven techniques to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced when working with poorly soluble thiazole derivatives.
Q1: My thiazole derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is the most immediate troubleshooting step?
A: This is a common issue known as "crashing out." The primary cause is the sharp decrease in the solvent's solvating power as the high-concentration DMSO stock is introduced into the aqueous medium. Here are the immediate steps to take:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts and cytotoxicity.[1] However, for some less soluble compounds, a final concentration of up to 1-2% may be necessary, but this must be validated with a vehicle control to assess its impact on the assay.
-
Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Gentle Warming: Briefly warming the solution in a 37°C water bath can sometimes help dissolve the compound.[1] However, be cautious about the thermal stability of your thiazole derivative.
Q2: What are the best initial co-solvents to try for my thiazole derivative?
A: For initial screening, dimethyl sulfoxide (DMSO) and ethanol are the most common and recommended co-solvents due to their miscibility with water and general acceptance in a wide range of biological assays at low final concentrations.[1]
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Key Considerations |
| DMSO | 10-30 mM | < 0.5% (v/v) | Can induce cellular stress or differentiation at higher concentrations.[1] |
| Ethanol | 10-30 mM | < 0.5% (v/v) | Can affect membrane proteins and cellular metabolism.[1] |
| DMF | 10-30 mM | < 0.1% (v/v) | Higher toxicity than DMSO and ethanol. Use with caution. |
| NMP | 10-30 mM | < 0.1% (v/v) | Higher toxicity and potential for reactivity. Use as a last resort. |
Q3: I've tried optimizing co-solvents, but my thiazole derivative is still not soluble enough, or the required solvent concentration is interfering with my assay. What are my next options?
A: If co-solvents alone are insufficient, you should consider more advanced formulation strategies. These techniques aim to alter the physicochemical properties of the compound to enhance its aqueous dispersibility. The most common and effective approaches include:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic thiazole derivative within the lipophilic core of a cyclodextrin molecule.[2][3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[4][5][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[7][8]
The choice of method will depend on the specific properties of your thiazole derivative and the requirements of your biological assay. The following troubleshooting guides provide detailed protocols for these advanced techniques.
Troubleshooting Guides: Advanced Solubilization Strategies
This section provides detailed, step-by-step protocols for advanced solubilization techniques, explaining the rationale behind each step to empower you to make informed decisions in your experimental design.
Guide 1: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3][9][10] Poorly soluble thiazole derivatives can be encapsulated within this cavity, forming an inclusion complex that has significantly improved aqueous solubility.[2][6][11]
Workflow for Cyclodextrin Complexation:
Caption: Workflow for preparing a soluble thiazole derivative-cyclodextrin inclusion complex.
Experimental Protocol: Preparation of a Thiazole Derivative-Cyclodextrin Inclusion Complex
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[3][12]
-
Molar Ratio Determination: The molar ratio of the thiazole derivative to cyclodextrin is crucial and typically ranges from 1:1 to 1:2. This may require optimization for your specific compound.
-
Preparation of Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your desired aqueous buffer (e.g., PBS) to the target concentration. Gentle heating may be required to aid dissolution.
-
Complex Formation: Add the poorly soluble thiazole derivative to the cyclodextrin solution.
-
Equilibration: Stir the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.
-
Lyophilization: Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Drying: Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained. This powder is the inclusion complex, which should be readily soluble in your aqueous assay buffer.
Guide 2: Solid Dispersion
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[4][5][6] This technique enhances solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[6]
Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):
Caption: Workflow for preparing a solid dispersion of a thiazole derivative using the solvent evaporation method.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Common hydrophilic carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Ratio Selection: The weight ratio of the thiazole derivative to the carrier (e.g., 1:1, 1:5, 1:10 w/w) needs to be optimized.
-
Dissolution: Accurately weigh the thiazole derivative and the hydrophilic carrier. Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask.[13]
-
Solvent Evaporation: Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C). A thin film of the solid dispersion will form on the flask wall.[13]
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.[13]
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.[13] This powder should exhibit enhanced solubility in aqueous media.
Guide 3: Nanosuspension
Principle: Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range (typically 100-1000 nm).[14] This dramatic increase in surface area significantly enhances the dissolution rate of the compound according to the Noyes-Whitney equation.[4][7][8]
Workflow for Nanosuspension Preparation (Precipitation Method):
Caption: Workflow for preparing a nanosuspension of a thiazole derivative using the precipitation method.
Experimental Protocol: Preparation of a Nanosuspension by Precipitation
-
Solvent and Anti-Solvent Selection: The thiazole derivative must be soluble in the chosen organic solvent and poorly soluble in the aqueous anti-solvent. The two solvents must be miscible.
-
Stabilizer Selection: A stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP) is crucial to prevent the aggregation of the nanoparticles.
-
Preparation of Solutions:
-
Dissolve the thiazole derivative in the selected organic solvent to create the drug solution.
-
Dissolve the stabilizer in the aqueous anti-solvent.
-
-
Precipitation: Inject the drug solution into the rapidly stirring anti-solvent solution. The high degree of supersaturation causes the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential to ensure stability.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. humapub.com [humapub.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eaapublishing.org [eaapublishing.org]
Validation & Comparative
A Comparative Spectroscopic Guide to Novel 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde Derivatives
In the landscape of medicinal chemistry and material science, thiazole derivatives stand out for their versatile biological activities and unique photophysical properties.[1][2] The introduction of a 4-methoxyphenyl group at the 2-position and a carbaldehyde at the 5-position of the thiazole ring creates a scaffold of significant interest. This guide provides a comprehensive spectroscopic comparison of novel derivatives of 2-(4-methoxyphenyl)thiazole-5-carbaldehyde, offering insights into their structural elucidation and electronic properties. We will delve into the nuances of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, presenting a comparative analysis with supporting experimental data and protocols.
The Rationale for Spectroscopic Characterization
The biological and material properties of thiazole derivatives are intrinsically linked to their molecular structure.[1][2] Spectroscopic techniques provide a non-destructive window into the atomic and molecular world, allowing us to confirm the synthesis of the target compounds and understand their electronic and conformational characteristics. For researchers in drug development, a precise understanding of the structure-activity relationship is paramount, and this begins with unequivocal structural confirmation.[3]
Comparative Spectroscopic Analysis
For the purpose of this guide, we will consider two novel hypothetical derivatives and compare them with the parent compound, this compound.
-
Compound A: this compound
-
Derivative B: 4-methyl-2-(4-methoxyphenyl)thiazole-5-carbaldehyde
-
Derivative C: 4-bromo-2-(4-methoxyphenyl)thiazole-5-carbaldehyde
The introduction of a methyl group (an electron-donating group) and a bromo group (an electron-withdrawing group) at the 4-position of the thiazole ring is expected to induce noticeable shifts in their spectroscopic signatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a unique fingerprint of the compound.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups.
Comparative FT-IR Data
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Compound A | Derivative B | Derivative C |
| Aldehyde C-H Stretch | 2850-2750 | Present | Present | Present |
| Aromatic C-H Stretch | 3100-3000 | Present | Present | Present |
| Aldehyde C=O Stretch | 1700-1680 | ~1685 | ~1682 | ~1690 |
| Thiazole C=N Stretch | 1630-1570 | ~1610 | ~1612 | ~1608 |
| Aromatic C=C Stretch | 1600-1450 | Present | Present | Present |
| C-O-C Stretch (ether) | 1250-1000 | ~1255 | ~1258 | ~1252 |
Interpretation:
The introduction of the electron-donating methyl group in Derivative B is expected to slightly lower the C=O stretching frequency due to increased electron density on the thiazole ring, which is conjugated to the aldehyde. Conversely, the electron-withdrawing bromo group in Derivative C should lead to a slight increase in the C=O stretching frequency.
Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. ¹H NMR gives information about the protons, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), integration, and coupling patterns (for ¹H NMR) are analyzed to determine the structure of the molecule.
Comparative ¹H NMR Data (in CDCl₃, δ in ppm)
| Proton | Compound A | Derivative B | Derivative C |
| Aldehyde (-CHO) | ~9.90 (s, 1H) | ~9.88 (s, 1H) | ~9.95 (s, 1H) |
| Thiazole-H4 | ~8.10 (s, 1H) | - | - |
| Phenyl-H (ortho to OCH₃) | ~7.85 (d, 2H) | ~7.83 (d, 2H) | ~7.88 (d, 2H) |
| Phenyl-H (meta to OCH₃) | ~7.00 (d, 2H) | ~6.98 (d, 2H) | ~7.02 (d, 2H) |
| Methoxy (-OCH₃) | ~3.90 (s, 3H) | ~3.88 (s, 3H) | ~3.92 (s, 3H) |
| Thiazole-CH₃ (for B) | - | ~2.50 (s, 3H) | - |
Interpretation:
The most significant difference is the absence of the thiazole-H4 proton signal in Derivatives B and C , which is replaced by the characteristic signal of the methyl group in Derivative B . The chemical shifts of the remaining protons are subtly influenced by the electronic nature of the substituent at the 4-position.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer. The mass spectrum is recorded in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) is used to confirm the molecular weight of the compound.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Compound A | C₁₁H₉NO₂S | 220.04 | ~220.1 |
| Derivative B | C₁₂H₁₁NO₂S | 234.06 | ~234.1 |
| Derivative C | C₁₁H₈BrNO₂S | 297.95 / 299.95 | ~298.0 / 300.0 |
Interpretation:
The mass spectra will clearly differentiate the three compounds based on their molecular weights. Derivative C will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is determined.
Comparative UV-Vis Data (in Ethanol)
| Compound | λ_max (nm) | Interpretation |
| Compound A | ~320 | π → π* transition of the conjugated system |
| Derivative B | ~325 | Red shift due to the electron-donating methyl group |
| Derivative C | ~315 | Blue shift due to the electron-withdrawing bromo group |
Interpretation:
The electron-donating methyl group in Derivative B extends the conjugation and lowers the energy of the π → π* transition, resulting in a bathochromic (red) shift. The electron-withdrawing bromo group in Derivative C has the opposite effect, leading to a hypsochromic (blue) shift.
Logical Relationship of Spectroscopic Techniques
Caption: Interplay of spectroscopic methods for structure confirmation.
Conclusion
The spectroscopic characterization of novel this compound derivatives reveals a clear correlation between their structural modifications and their spectral properties. FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy are complementary techniques that, when used in concert, provide an unambiguous determination of the molecular structure. The subtle yet predictable shifts observed upon substitution at the 4-position of the thiazole ring underscore the sensitivity of these methods and provide valuable data for establishing structure-property relationships in this important class of heterocyclic compounds. This guide serves as a foundational resource for researchers engaged in the synthesis and application of novel thiazole derivatives.
References
A Comparative Guide to the Structural Confirmation of Synthesized Thiazole Compounds
The thiazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Its prevalence demands rigorous and unambiguous structural confirmation of newly synthesized derivatives to establish definitive structure-activity relationships (SAR), secure intellectual property, and meet regulatory standards. The process of moving from a crude reaction product to a fully characterized molecule is a multi-step, logic-driven investigation. This guide provides an in-depth comparison of the primary analytical methods employed for this purpose, grounded in field-proven insights and experimental data. We will explore not just how to use these techniques, but why specific experimental choices are made and how the data from each method synergistically contributes to the final structural proof.
The Foundational Pillars of Structural Elucidation
Confirming the chemical structure of a novel thiazole derivative is rarely accomplished with a single technique. Instead, it relies on the convergence of evidence from several complementary methods. Each technique interrogates the molecule from a different angle, providing a unique piece of the structural puzzle. The primary methods, which we will compare in detail, are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Maps the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS) : Determines molecular weight and elemental composition, offering clues through fragmentation.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.
-
X-ray Crystallography : Provides the definitive three-dimensional structure of the molecule in a solid state.
The logical workflow for characterization typically begins with rapid, high-throughput methods like MS and IR to confirm the success of the reaction, followed by exhaustive NMR analysis for detailed structural mapping, and culminating, when possible and necessary, with X-ray crystallography for absolute proof.
Caption: A typical workflow for the structural confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Experience: Beyond the Spectrum
The choice of deuterated solvent is the first critical decision. While chloroform-d (CDCl₃) is common, dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for thiazole derivatives, especially those with amine or amide protons, as it minimizes proton exchange and sharpens N-H signals.[1] Tetramethylsilane (TMS) is the universal internal standard, defining the 0.00 ppm reference point.
¹H NMR Spectroscopy This technique identifies the distinct proton environments in the molecule. For a thiazole ring, the chemical shifts (δ) of the ring protons are highly informative. Protons on the aromatic thiazole ring typically resonate between 7.27 and 8.77 ppm.[2] The specific position is influenced by the electronic nature of the substituents. For instance, the H5 proton signal in 4-(4-chlorophenyl)-2-(2-(dicyclopropylmethylene)hydrazinyl)thiazole appears as a singlet at 7.30 ppm.[3]
¹³C NMR Spectroscopy Proton-decoupled ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. Thiazole ring carbons have characteristic shifts; for example, in one derivative, the C5-H carbon appears at 104.56 ppm, while the C-NH carbon is found at 170.93 ppm.[3] Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[1]
2D NMR Spectroscopy: Establishing Connectivity When 1D spectra are insufficient to assign the structure unambiguously, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for complex structures. It reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and linking substituents to the thiazole core.
Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and more scans will be necessary compared to the proton spectrum.[1]
-
2D NMR Acquisition: If required, perform COSY, HSQC, and HMBC experiments using standard pulse programs available on the spectrometer software. Optimize parameters based on the specific compound.
Data Presentation: Example NMR Data
The following table presents typical spectroscopic data for a synthesized thiazole derivative.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Source |
| 4-(4-Bromophenyl)-2-(2-(dicyclopropylmethylene)hydrazinyl)thiazole | 7.76 (d, 2H, Ar-H), 7.59 (d, 2H, Ar-H), 7.30 (s, 1H, thiazole-H), 2.12-2.06 (m, 1H, CH), 1.23-0.18 (m, 1H, CH), 0.98-0.89 (m, 4H, 2CH₂), 0.69-0.62 (m, 4H, 2CH₂) | 170.87 (C-NH), 157.18 (C=N), 148.57 (C-Ar), 131.97 (2CH-Ar), 128.07 (2CH-Ar), 121.08 (C-Br), 104.73 (CH-thiazole), 12.04 (CH), 11.21 (CH), 7.16 (2CH₂), 6.34 (2CH₂) | [3] |
Mass Spectrometry (MS): The Molecular Weigher
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of ions. Its primary role in structure confirmation is to determine the molecular weight of the synthesized compound with high precision.
Expertise & Experience: High Resolution is Key
While standard MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is critical. HRMS provides a highly accurate mass measurement (to four or five decimal places), which allows for the unambiguous determination of the elemental composition. For example, the calculated m/z for C₁₆H₁₇BrN₃S [M+H]⁺ is 362.0327, which can be confirmed by an experimental HRMS reading.[3] This definitively validates the molecular formula and rules out other possibilities with the same nominal mass.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The thiazole ring has characteristic fragmentation modes, and the pattern of fragmentation of substituents can help confirm their structure and attachment point.[4][5]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample is infused directly into the ESI source at a low flow rate.
-
Ionization: A high voltage is applied to the capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF), where their m/z is measured based on their flight time to the detector.
-
Data Analysis: The resulting spectrum is analyzed to find the molecular ion peak ([M+H]⁺ or [M-H]⁻) and its exact mass is used to calculate the elemental composition.
Infrared (IR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expertise & Experience: A Quick and Powerful Check
While NMR and MS provide the core structural framework, IR is an invaluable first-pass technique. After a synthesis, a quick IR spectrum can immediately confirm the success or failure of a reaction. For example, in the synthesis of a thiazole derivative from a thiosemicarbazone, the appearance of characteristic thiazole ring absorptions and the disappearance of the ketone C=O stretch from the starting material provides strong evidence that the desired transformation has occurred.[6][7] Characteristic bands for thiazole derivatives include C=N stretching (around 1600 cm⁻¹) and C-S stretching vibrations.[8]
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum. The process is very fast, typically taking less than a minute.
-
Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Data Presentation: Characteristic IR Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3500 - 3300 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Ester/Amide) | Stretching | 1750 - 1650 |
| C=N (Thiazole Ring) | Stretching | 1620 - 1580 |
| C=C (Thiazole Ring) | Stretching | 1550 - 1450 |
| C-S (Thiazole Ring) | Stretching | ~1100 |
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray crystallography is the gold standard for structure determination. It provides an exact three-dimensional map of the atoms in a molecule, revealing precise bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[9]
Expertise & Experience: The Ultimate Arbiter
While powerful, this technique's primary limitation is the absolute requirement for a single, high-quality crystal, which can be challenging and time-consuming to grow.[10] However, when structural ambiguities cannot be resolved by spectroscopic methods alone—for example, distinguishing between regioisomers—an X-ray crystal structure provides the definitive answer.[7][11] The resulting structure is a direct visualization of the molecule, leaving no room for interpretation. It has been used to unambiguously confirm the structures of numerous novel thiazole derivatives.[12][13]
Experimental Workflow: A High-Level Overview
-
Crystal Growth: The purified compound is slowly crystallized from a variety of solvents or solvent mixtures. This is often the most difficult step.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed by complex software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Comparative Summary and Integrated Strategy
The true power of these methods lies in their combined application. No single technique provides a complete picture, but together they form a self-validating system for structural confirmation.
| Technique | Information Provided | Strengths | Weaknesses | Sample Requirement |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity, stereochemistry. | Provides the most detailed structural information in solution. | Can be complex to interpret for large molecules; relatively low sensitivity. | 5-10 mg, soluble |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments. | High sensitivity, provides exact molecular formula. | Destructive, provides limited connectivity information. | < 1 mg, soluble |
| IR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, easy to use. | Provides limited information on the overall structure. | < 1 mg, solid or liquid |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry. | Unambiguous, definitive proof of structure. | Requires a high-quality single crystal, which can be difficult to obtain. | Single crystal (~0.1-0.3 mm) |
A prudent strategy begins with IR and HRMS to quickly confirm that a reaction has yielded a product with the correct mass and functional groups. This is followed by comprehensive 1D and 2D NMR analysis to assemble the molecular structure piece by piece. If any ambiguity remains, or if the absolute stereochemistry needs to be determined, efforts should be directed towards obtaining a crystal for X-ray analysis. This integrated approach ensures a confident, accurate, and defensible structural assignment for any newly synthesized thiazole compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Thiazole-5-carbaldehydes: An In-Depth Analysis for the Research Scientist
Thiazole-5-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their unique chemical architecture, featuring a reactive aldehyde group appended to the electron-rich thiazole core, makes them invaluable building blocks in medicinal chemistry and drug development. This guide provides a comparative analysis of the most prevalent and emerging synthetic routes to this important class of compounds, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Vilsmeier-Haack Reaction: A Classic Approach to Thiazole Formylation
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiazoles.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiazole ring.[1]
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich C5 position of the thiazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired thiazole-5-carbaldehyde. The regioselectivity for the C5 position is dictated by the electronic properties of the thiazole ring, where the C5 carbon is the most nucleophilic.
References
A Senior Application Scientist's Guide to In Vitro Experimental Design for Testing the Bioactivity of Thiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Thiazole, a sulfur and nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry. Its derivatives have shown significant promise across a spectrum of therapeutic areas, including oncology and infectious diseases.[1][2] The approval of thiazole-containing drugs like Dasatinib has further spurred research into novel analogues with enhanced efficacy and safety profiles.[1] This guide provides a strategic framework for the in vitro evaluation of new thiazole derivatives, focusing on anticancer activity as a primary example. It emphasizes a logical, tiered approach to screening, validation, and mechanistic investigation, ensuring that experimental choices are both efficient and scientifically rigorous.
Part 1: The Drug Discovery Funnel: A Strategic Approach to Screening
The path from a newly synthesized compound to a viable drug candidate is a process of attrition. A strategic, multi-tiered screening approach, often visualized as a funnel, is essential for efficiently identifying the most promising molecules. This process begins with broad primary screens to identify "hits," followed by more specific secondary and mechanistic assays to select "leads."
The core principle is to use assays of increasing complexity and biological relevance as you narrow down the number of compounds. This conserves resources and ensures that the most rigorous investigations are focused on the most promising candidates.
Caption: The drug discovery screening funnel.
Part 2: Primary Screening - Casting a Wide Net for Cytotoxicity
The initial goal is to assess the general cytotoxicity of the thiazole derivatives against one or more cancer cell lines. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[3][4]
Causality Behind Experimental Choices:
-
Why the MTT Assay? The assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT salt to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a reliable proxy for cell viability.[4]
-
Choice of Cell Lines: Selecting the right cell lines is critical. Start with a common, well-characterized line relevant to a specific cancer type (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[5] Including a non-cancerous cell line (e.g., MCF-10A for breast, or HEK-293 for embryonic kidney) from the outset is crucial for a preliminary assessment of selectivity.[6][7]
-
The Importance of Controls: Every plate must be a self-validating system.
-
Negative Control: Cells treated with media only. This represents 100% viability and serves as the baseline.[8]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). This confirms the assay is working and the cells are responsive to cytotoxic insults.[5][8]
-
Vehicle Control: Cells treated with the solvent used to dissolve the thiazole derivatives (commonly DMSO).[9] This is essential to ensure that any observed cytotoxicity is due to the compound itself and not the vehicle.[8][10]
-
Blank Control: Wells with media only (no cells) to measure background absorbance.[11]
-
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives and the positive control drug. Remove the old media from the cells and add 100 µL of media containing the test compounds. Incubate for a defined period (e.g., 48 or 72 hours).[13]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[11][14]
-
Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Part 3: Secondary Validation - Quantifying Potency and Selectivity
Compounds that show significant activity in the primary screen ("hits") must be further characterized to determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
The IC50 is the concentration of an inhibitor required to reduce a biological response (like cell viability) by 50%.[15][16] It is a quantitative measure of a drug's potency; a lower IC50 value indicates a more potent compound.[17]
Calculating and Comparing IC50 Values
To determine the IC50, cells are treated with a wider, more granular range of compound concentrations (typically using serial dilutions). After the incubation period, a viability assay (like MTT) is performed. The data is then analyzed:
-
Data Normalization: Convert the raw absorbance data to percentage viability relative to the vehicle control (which is set to 100% viability).[15]
-
Curve Fitting: Plot percent viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism or Origin.[15][17]
-
IC50 Determination: The software will calculate the IC50 value from the fitted curve.[15]
This process should be repeated for multiple cancer cell lines and at least one normal cell line to assess the compound's Selectivity Index (SI) . The SI provides a crucial measure of a compound's therapeutic window.[18]
Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells [19]
A higher SI value is desirable, as it indicates the compound is more toxic to cancer cells than to normal cells. An SI value greater than 3 is often considered a benchmark for high selectivity.[18][20]
Data Presentation for Comparison
Summarize the quantitative data in a clear, structured table. This allows for easy and objective comparison between the different thiazole derivatives and the standard drug.
| Compound | Cancer Cell Line (MCF-7) IC50 (µM) | Normal Cell Line (MCF-10A) IC50 (µM) | Selectivity Index (SI) |
| Thiazole Derivative A | 5.2 ± 0.4 | 45.8 ± 3.1 | 8.8 |
| Thiazole Derivative B | 15.8 ± 1.1 | 33.5 ± 2.5 | 2.1 |
| Doxorubicin (Control) | 0.8 ± 0.07 | 1.5 ± 0.1 | 1.9 |
(Note: Data is hypothetical and for illustrative purposes only)
Part 4: Mechanism of Action - How Do the Hits Work?
Identifying a potent and selective compound is a major milestone. The next critical step is to understand how it works. Thiazole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death).[21][22]
Apoptosis is a key mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23] This can be detected using Annexin V, a protein with a high affinity for PS.[23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells where membrane integrity is lost.[24]
Caption: Workflow for apoptosis detection.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat them with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).[24] Include untreated (negative) and positive control (e.g., staurosporine-treated) groups.[25]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[24]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[26] Transfer 100 µL of the cell suspension to a flow cytometry tube.[25]
-
Add Dyes: Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[25] Analyze the samples promptly using a flow cytometer.[24] The results will distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[24]
Conclusion
This guide outlines a systematic, evidence-based approach for the in vitro evaluation of novel thiazole derivatives. By progressing logically from high-throughput primary screening to quantitative potency determination and finally to mechanistic studies, researchers can efficiently identify and validate promising anticancer agents. The emphasis on proper controls, rational assay selection, and clear data presentation is paramount for generating trustworthy and reproducible results that can confidently guide the next stages of drug development.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 9. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 10. reddit.com [reddit.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. courses.edx.org [courses.edx.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Senior Application Scientist's Guide to Method Validation for Purity Assessment of Thiazole Compounds
Abstract
Thiazole derivatives form the backbone of numerous pharmaceutical agents, making their purity a critical determinant of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of thiazole-containing active pharmaceutical ingredients (APIs). We delve into the validation of High-Performance Liquid Chromatography (HPLC) as the principal technique, while also exploring the strategic implementation of orthogonal methods such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding in regulatory standards and practical, field-proven insights into experimental design and execution.
Introduction: The Critical Role of Purity in Thiazole-Based Pharmaceuticals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] It is a key structural component in a wide range of drugs, from the anti-inflammatory Meloxicam to the anti-cancer agent Dasatinib.[1] The synthesis of these complex molecules can, however, lead to the formation of various impurities, including starting materials, intermediates, by-products, and degradation products.[2][3][4] Regulatory agencies worldwide mandate stringent control of these impurities, as even trace amounts can impact the drug's safety, efficacy, and stability.
Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] This guide will focus on the practical application of validation principles, primarily using HPLC as the benchmark, for the purity determination of thiazole compounds.
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
For the analysis of non-volatile and thermally labile compounds like most thiazole APIs, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed industry standard. Its versatility, robustness, and high resolving power make it ideal for separating a target API from its structurally similar impurities.
The "Why" Behind Method Development Choices
A typical starting point for a thiazole compound involves a C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of an aqueous buffer and an organic modifier (typically acetonitrile or methanol). The causality behind these choices is critical:
-
Column Chemistry (C18): Thiazole compounds possess moderate polarity. The non-polar C18 stationary phase provides effective retention and separation through hydrophobic interactions.
-
Mobile Phase pH: The pH of the aqueous buffer is crucial. Thiazole's nitrogen atom is basic and can be protonated.[4] Controlling the pH ensures consistent ionization states for the API and its impurities, leading to reproducible retention times and sharp peak shapes. A pH is often chosen to keep the analyte in a neutral or single ionic form.
-
Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths, which is often necessary for detecting impurities.
-
Detector (UV/PDA): Most thiazole compounds contain chromophores (the aromatic ring system) that absorb UV light, making a UV or Photodiode Array (PDA) detector the logical choice. A PDA detector offers the significant advantage of providing spectral data, which helps in assessing peak purity and identifying impurities.
The Cornerstone of Trust: Analytical Method Validation per ICH Q2(R1)
A method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the authoritative standard for this process.[5][6][7][8][9] It outlines the key parameters that must be investigated to prove a method's fitness for purpose.
The following diagram illustrates the typical workflow for validating a purity method.
Caption: A typical workflow for analytical method validation.
Key Validation Parameters Explained
The relationship between these parameters is not arbitrary; they build upon one another to create a comprehensive picture of the method's performance.
Caption: Interrelationship of core validation parameters.
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a purity method, this is paramount. It is demonstrated by spiking the drug substance with known impurities and showing that they are all well-separated from the main peak and each other. Forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) are essential to prove the method is "stability-indicating."
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For impurity quantification, the range should typically span from the reporting threshold to 120% of the specification limit. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.999.
Accuracy: This is the closeness of the test results to the true value. It's determined by spiking a placebo or the drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification). The recovery of the impurity is then calculated.
Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is reported as the Relative Standard Deviation (%RSD).
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[5] This is a critical parameter for impurity methods, as it defines the lower boundary of the method's reliable measurement capability.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.[10]
| Validation Parameter | Typical Acceptance Criteria for an Impurity Method | Purpose |
| Specificity | Peak purity index > 0.995; Baseline resolution between API and impurities | Ensures the method is selective for the compounds of interest. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between concentration and response. |
| Range | Reporting Threshold to 120% of impurity specification | Defines the concentration interval where the method is precise and accurate. |
| Accuracy | 80.0% - 120.0% recovery for each impurity | Demonstrates how close the measured value is to the true value.[11] |
| Precision (Repeatability) | %RSD ≤ 5.0% for impurity areas | Shows consistency of results for repeated analyses on the same day. |
| Intermediate Precision | %RSD ≤ 10.0% for impurity areas | Shows consistency of results across different days, analysts, or equipment. |
| LOQ | Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 10% | Defines the lowest concentration that can be reliably quantified. |
| Robustness | System suitability parameters pass under varied conditions | Proves the method's reliability under normal operational variations. |
Comparison of Analytical Technologies for Thiazole Purity
While HPLC is the primary tool, no single method can be guaranteed to separate all potential impurities.[5] Orthogonal methods, which separate compounds based on different chemical or physical principles, are crucial for a comprehensive purity assessment.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses columns packed with smaller particles (<2 µm) and operates at much higher pressures (up to 15,000 psi).[12][13]
-
Principle: Same as HPLC (reversed-phase), but the smaller particles provide a dramatic increase in separation efficiency.
-
Advantages:
-
Faster Analysis: Run times are significantly shorter (3-10 minutes vs 15-30 minutes for HPLC).[14][15]
-
Higher Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities.
-
Increased Sensitivity: The narrower peaks lead to a better signal-to-noise ratio.[15][16]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times make it a "greener" technology.[12][16]
-
-
Considerations: Higher initial equipment cost and potentially more susceptible to blockage from dirty samples.
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds.[17] For thiazole APIs, its main use is not for the API itself, but for specific types of impurities.
-
Principle: Separation occurs in a gaseous mobile phase based on the compound's volatility and interaction with a stationary phase coated on the inside of a long capillary column.
-
Application for Thiazoles: Primarily used for identifying and quantifying residual solvents from the manufacturing process or for detecting volatile, low molecular weight starting materials or impurities.[17]
-
Advantages: Extremely high resolution for volatile compounds; excellent sensitivity with detectors like the Flame Ionization Detector (FID).[18]
-
Considerations: Not suitable for non-volatile or thermally labile APIs and impurities.[19]
Capillary Electrophoresis (CE)
CE is a powerful separation technique that uses a high voltage electric field to separate ions based on their electrophoretic mobility.[20]
-
Principle: Separation is based on the charge-to-size ratio of the analytes. Different modes, like Micellar Electrokinetic Chromatography (MEKC), can be used to separate neutral compounds as well.[21][22]
-
Application for Thiazoles: Excellent orthogonal technique to HPLC, especially for chiral separations (separating enantiomers) and for highly polar or charged impurities that are poorly retained in RP-HPLC.[20][23][24]
-
Advantages: Extremely high separation efficiency; very small sample and reagent consumption.[21]
-
Considerations: Can be less robust than HPLC for routine QC use; sensitivity can be lower without specialized detectors.
| Technique | Principle of Separation | Primary Application for Thiazoles | Key Advantages |
| HPLC | Partitioning between liquid mobile phase and solid stationary phase (hydrophobicity) | Primary Method: API assay, impurity quantification, stability testing. | Robust, versatile, well-established, applicable to a wide range of compounds. |
| UPLC | Same as HPLC, but with smaller particles and higher pressure | High-throughput screening, complex impurity profiling, improved resolution. | Faster, higher resolution, more sensitive, less solvent use than HPLC.[12][14][16] |
| GC | Partitioning between gas mobile phase and liquid/solid stationary phase (volatility) | Residual solvent analysis, analysis of volatile starting materials/impurities. | Unmatched resolution for volatile compounds, high sensitivity.[17][18] |
| CE | Differential migration in an electric field (charge-to-size ratio) | Orthogonal check for purity, chiral separations, analysis of highly polar/ionic impurities. | Extremely high efficiency, different separation mechanism than LC.[21][23] |
Case Study: Validated HPLC Method for Purity of "Thiazole-X"
This section provides a detailed protocol for a validated, stability-indicating HPLC method for a hypothetical thiazole API, "Thiazole-X."
Experimental Protocol
Caption: Schematic of the HPLC system workflow.
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution (for assay): Accurately weigh 25 mg of Thiazole-X reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).
-
Sample Solution (for purity): Accurately weigh 50 mg of Thiazole-X sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
-
Impurity Stock Solution: Prepare a mixed stock solution of known impurities in diluent.
3. System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
%RSD of the peak area for Thiazole-X ≤ 2.0%.
-
Tailing factor for the Thiazole-X peak ≤ 2.0.
-
Theoretical plates for the Thiazole-X peak ≥ 5000.
-
Summary of Validation Data (Hypothetical)
| Parameter | Result | Status |
| Specificity | No interference from placebo or degradants. All peaks spectrally pure. | Pass |
| Linearity (Impurity A) | Range: 0.1 - 2.0 µg/mL, r² = 0.9995 | Pass |
| Accuracy (Impurity A) | Average Recovery (n=9): 98.7% | Pass |
| Precision (Repeatability) | %RSD for Impurity A @ 1.0 µg/mL (n=6): 1.8% | Pass |
| Intermediate Precision | %RSD for Impurity A (inter-day, n=12): 3.5% | Pass |
| LOQ (Impurity A) | 0.1 µg/mL (0.01% of sample conc.); S/N=11.2 | Pass |
| Robustness | System suitability passed for pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min | Pass |
Conclusion and Future Perspectives
The validation of analytical methods for purity assessment is a cornerstone of pharmaceutical development and quality control. For thiazole compounds, HPLC remains the gold standard due to its robustness and versatility. However, a comprehensive control strategy should leverage orthogonal techniques like UPLC for higher throughput and resolution, GC for volatile impurities, and CE for challenging separations. By grounding these practical applications in the rigorous framework of the ICH Q2(R1) guideline, scientists can ensure the development of safe, effective, and high-quality thiazole-based medicines. The continued evolution of hyphenated techniques, such as LC-MS/MS, will further enhance the ability to identify and quantify impurities at ever-lower levels, pushing the boundaries of analytical science and patient safety.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. epa.gov [epa.gov]
- 11. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 12. HPLC vs. UPLC [webofpharma.com]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 17. omicsonline.org [omicsonline.org]
- 18. agilent.com [agilent.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. storage.googleapis.com [storage.googleapis.com]
- 21. ijnrd.org [ijnrd.org]
- 22. researchgate.net [researchgate.net]
- 23. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the target selectivity of thiazole-based enzyme inhibitors.
A Senior Application Scientist's Guide to Investigating and Comparing Target Selectivity
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of modern therapeutic design. Among the myriad of heterocyclic scaffolds, the thiazole ring stands out as a versatile and privileged structure, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3] Its unique electronic properties and synthetic tractability allow for fine-tuning of interactions with biological targets, making it a focal point in the development of enzyme inhibitors for a range of diseases, from cancer to inflammatory conditions.[4][5]
However, the very features that make the thiazole scaffold so attractive also present a significant challenge: achieving exquisite target selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, underscoring the critical need for rigorous and comprehensive selectivity profiling.[6] This guide provides an in-depth comparison of the target selectivity of various thiazole-based enzyme inhibitors, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, empowering you to design and interpret your own selectivity studies with confidence.
The Imperative of Selectivity: Why On-Target Efficacy is Only Half the Story
The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its ability to modulate the activity of its intended target. However, in the complex milieu of a living cell, the inhibitor is exposed to a vast landscape of proteins, many of which may share structural similarities with the primary target. This is particularly true for large enzyme families like the human kinome, where the ATP-binding pocket is highly conserved.[2][7]
Unintended interactions, or off-target effects, can lead to a range of adverse outcomes, from mild side effects to severe toxicity.[6] Conversely, in some instances, polypharmacology, the modulation of multiple targets, can be therapeutically beneficial.[1] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical component of preclinical drug development. It allows for a more accurate prediction of in vivo efficacy and potential liabilities, guiding lead optimization efforts and informing clinical trial design.
Designing a Robust Selectivity Screening Cascade
A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. This typically begins with broad, high-throughput in vitro screens and progresses to more physiologically relevant cell-based assays for promising candidates.
In Vitro Biochemical Assays: The First Line of Assessment
Biochemical assays provide a direct measure of an inhibitor's ability to modulate the activity of a purified enzyme. These assays are highly reproducible and amenable to high-throughput screening, making them ideal for initial selectivity profiling against large panels of enzymes.
Commonly employed formats include:
-
Radiometric Assays: Considered the gold standard, these assays directly measure the incorporation of a radiolabeled phosphate (e.g., from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[8][9] Their high sensitivity and direct measurement of product formation make them highly reliable.
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer non-radioactive alternatives with high sensitivity.
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is converted to a luminescent signal, providing a highly sensitive and robust readout.
The choice of assay format will depend on the specific enzyme target, available reagents, and throughput requirements. Regardless of the method, it is crucial to perform these assays under standardized conditions, particularly with respect to the ATP concentration, as this can significantly influence the apparent potency of ATP-competitive inhibitors.[10]
Cell-Based Assays: Bridging the Gap to Physiological Relevance
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment. Cell-based assays provide a more physiologically relevant context to assess an inhibitor's target engagement and selectivity.
Key cell-based methodologies include:
-
Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay allow for the direct measurement of compound binding to a target protein within intact cells.[11][12][13][14][15] This provides a quantitative measure of intracellular affinity and can reveal discrepancies between biochemical potency and cellular engagement.
-
Cellular Thermal Shift Assays (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. Changes in the melting temperature of the target protein in the presence of an inhibitor indicate direct interaction.
-
Phospho-protein Western Blotting: This traditional method can be used to assess the inhibition of a specific signaling pathway downstream of the target enzyme. A reduction in the phosphorylation of a known substrate provides evidence of target engagement and functional inhibition.
It is important to note that discrepancies between in vitro and cell-based data can arise due to factors such as cell permeability, efflux pumps, and intracellular ATP concentrations. Therefore, a multi-faceted approach employing both biochemical and cellular assays is crucial for a comprehensive understanding of an inhibitor's selectivity profile.
Comparing Thiazole-Based Kinase Inhibitors: A Data-Driven Analysis
To illustrate the principles of selectivity profiling, we will compare the kinase selectivity of the well-characterized thiazole-containing drug, Dasatinib, with other thiazole-based inhibitors. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases but is known to have a broad off-target profile.[16][17]
Table 1: Comparative Kinase Inhibition Profile of Thiazole-Based Inhibitors (IC50 in nM)
| Kinase Target | Dasatinib[18] | Thiazole Analog A (Hypothetical) | Thiazole Analog B (Hypothetical) |
| Primary Targets | |||
| ABL1 | 0.5 | 5.2 | 1.8 |
| SRC | 0.8 | 10.5 | 2.5 |
| Key Off-Targets | |||
| LCK | 1.0 | 50.2 | 8.7 |
| YES1 | 1.1 | 75.8 | 12.4 |
| DDR1 | 30 | >1000 | 500 |
| KIT | 4.0 | 250.6 | 89.3 |
| PDGFRβ | 28 | >1000 | 750 |
Data for Dasatinib is sourced from the cited reference. Data for Thiazole Analogs A and B are hypothetical and for illustrative purposes.
Quantifying Selectivity: Beyond Simple IC50 Values
While a direct comparison of IC50 values provides a preliminary assessment of selectivity, more sophisticated metrics can offer a more nuanced understanding.
-
Selectivity Score (S-Score): This metric quantifies the promiscuity of an inhibitor by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested.[10][19][20] A lower S-score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient provides a measure of the inequality of inhibitor binding across the kinome.[6] A value approaching 1 indicates high selectivity, while a value closer to 0 suggests broad promiscuity.
Calculation of Selectivity Score (S(10)):
S(10) = (Number of kinases with >90% inhibition at 10 µM) / (Total number of kinases tested)
For example, if an inhibitor shows >90% inhibition against 15 out of 300 kinases tested at a 10 µM concentration, the S(10) would be 15/300 = 0.05.
Structure-Activity Relationships: The Key to Engineering Selectivity
The selectivity of thiazole-based inhibitors is dictated by the intricate interplay of their structural features with the topology of the enzyme's active site. Understanding these structure-activity relationships (SAR) is paramount for designing more selective compounds.[21]
For instance, modifications to the substituents on the thiazole ring can dramatically alter the inhibitor's interaction with the "gatekeeper" residue, a key determinant of selectivity in many kinases.[22] Similarly, the nature of the linker connecting the thiazole core to other pharmacophoric elements can influence the inhibitor's ability to access and bind to specific conformations of the target enzyme. Conformation-selective inhibitors, which bind to inactive kinase conformations, can often achieve higher selectivity than those that target the highly conserved active state.[23]
Experimental Protocols: A Practical Guide
To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step protocols for two key selectivity assays.
Protocol 1: High-Throughput Radiometric Kinase Assay
This protocol is adapted from a standard method for measuring kinase activity and can be used for high-throughput screening of inhibitors.[8]
Materials:
-
Purified kinase
-
Peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Test inhibitors dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Dispense the master mix into a 96-well plate.
-
Add the test inhibitors at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control for 100% activity and a no-enzyme control for background.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should ideally be at the Km for each kinase being tested.[10]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and add scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a method for measuring the apparent affinity of a test compound for a target kinase in living cells.[13][14]
Materials:
-
HEK293 cells
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test inhibitors dissolved in DMSO
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Transfection:
-
Plate HEK293 cells and transiently transfect them with the NanoLuc®-kinase fusion vector.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I.
-
Adjust the cell density to the recommended concentration.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitors in Opti-MEM™ I.
-
Add the NanoBRET™ Kinase Tracer to the cell suspension at its predetermined optimal concentration.
-
Dispense the cell suspension containing the tracer into the assay plate.
-
Add the diluted test compounds to the appropriate wells.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer capable of dual-filtered luminescence measurement (donor emission at ~460 nm and acceptor emission at ~618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Normalize the data to vehicle control wells.
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Concepts
Diagrams can aid in understanding the complex workflows and pathways involved in selectivity profiling.
dot
Caption: A typical workflow for assessing thiazole inhibitor selectivity.
dot
Caption: On-target and off-target effects of a thiazole kinase inhibitor.
Conclusion: A Path Forward for Selective Thiazole Inhibitors
The thiazole scaffold continues to be a rich source of novel enzyme inhibitors with significant therapeutic potential. However, unlocking this potential requires a deep and nuanced understanding of target selectivity. By employing a systematic and multi-faceted approach that combines robust in vitro biochemical assays with physiologically relevant cell-based methods, researchers can gain a comprehensive view of an inhibitor's on- and off-target activities. This data-driven approach, coupled with a keen understanding of structure-activity relationships, will be instrumental in guiding the design of the next generation of highly selective and effective thiazole-based therapeutics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals dedicated to this critical endeavor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eubopen.org [eubopen.org]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde
For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde, ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined are based on established safety protocols for hazardous chemical waste management, drawing from data on structurally similar compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on analogous compounds, this compound should be handled as a hazardous substance.
Assumed Hazard Profile:
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] May be harmful if swallowed.
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[1]
-
Physical/Chemical Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[5]
Mandatory Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a splash risk. | Protects against accidental splashes and contact with airborne particles that can cause serious eye irritation.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation.[1][2] |
| Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are required. | Minimizes the risk of skin exposure to spills or contamination.[2] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[1][4] | Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[1][2][3] |
II. Waste Segregation: A Critical Step
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[7][8] Never mix this compound waste with incompatible materials.
Waste Stream Categories:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated materials such as weighing paper, gloves, and absorbent pads.
-
-
Liquid Waste:
-
Solutions containing dissolved this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Contaminated needles, Pasteur pipettes, or broken glass.
-
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
III. Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for safety and regulatory compliance.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use only containers that are compatible with the waste. The original product container is often a good choice.[8][9] Ensure the container is in good condition, with no leaks or external residue, and has a tightly sealing cap.[8][10]
-
Proper Labeling: All waste containers must be clearly labeled.[8] The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
The approximate concentration or quantity of the chemical.
-
Associated hazard pictograms (e.g., irritant).
-
The date when the waste was first added to the container.
-
Step 2: Waste Collection
-
Solid Waste: Carefully place solid waste, including contaminated PPE and materials, into the designated solid hazardous waste container.[5] Avoid creating dust.
-
Liquid Waste: Collect all solutions containing the compound in a labeled liquid hazardous waste container.[5] Do not mix with other incompatible waste streams.[5][7]
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless triple-rinsed.[7][9] The rinsate from this process must be collected as liquid hazardous waste.[7][9]
Step 3: Storage
-
Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[5][11]
-
Secure Storage: Keep containers tightly closed except when adding waste.[9] Store in a locked location to prevent unauthorized access.[6]
-
Segregation: Ensure that containers of this waste are segregated from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted through an approved hazardous waste disposal service.[5][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[9][11]
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[2][6]
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This proactive approach to waste management is fundamental to responsible scientific practice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.pt [fishersci.pt]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. vumc.org [vumc.org]
- 10. ptb.de [ptb.de]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
